molecular formula C5H3ClINO B1466866 2-Chloro-5-iodopyridin-4-ol CAS No. 1226878-99-4

2-Chloro-5-iodopyridin-4-ol

Cat. No.: B1466866
CAS No.: 1226878-99-4
M. Wt: 255.44 g/mol
InChI Key: XTJOJBYGTOMUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodopyridin-4-ol is a useful research compound. Its molecular formula is C5H3ClINO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJOJBYGTOMUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310492
Record name 2-Chloro-5-iodo-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226878-99-4
Record name 2-Chloro-5-iodo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226878-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodo-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of complex molecular architectures.[1][2] Among these, 2-Chloro-5-iodopyridine holds a prominent position due to the distinct reactivity of its two halogen substituents. This differential reactivity allows for selective, stepwise functionalization, making it an invaluable building block for creating libraries of compounds for drug discovery and materials science.[1][2][3] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-containing heterocycles in pharmaceutical development.[4][5]

This guide provides an in-depth technical overview of 2-Chloro-5-iodopyridine, intended for researchers, chemists, and drug development professionals. While the specific compound 2-Chloro-5-iodopyridin-4-ol is not widely documented, the principles of synthesis, reactivity, and handling detailed herein for the parent compound, 2-Chloro-5-iodopyridine, offer a foundational understanding for researchers working with related substituted pyridines. We will explore its physicochemical properties, synthetic routes, characteristic reactivity, and applications, grounded in established protocols and safety data.

Physicochemical and Spectroscopic Properties

2-Chloro-5-iodopyridine is a crystalline solid at room temperature.[6] Its core properties are summarized in the table below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties of 2-Chloro-5-iodopyridine

PropertyValueSource(s)
IUPAC Name 2-chloro-5-iodopyridine[6]
CAS Number 69045-79-0[3][6][7]
Molecular Formula C₅H₃ClIN[3][6]
Molecular Weight 239.44 g/mol [3][6]
Appearance Crystalline Powder, Yellow[6]
Melting Point 95-99 °C[6]
InChI Key QWLGCWXSNYKKDO-UHFFFAOYSA-N[6]
SMILES C1=CC(=NC=C1I)Cl[6]
Storage Keep in dark place, sealed in dry, room temperature[7]

Spectroscopic analysis is critical for confirming the identity and purity of 2-Chloro-5-iodopyridine. While specific spectral data is dependent on the acquisition conditions, the expected characteristics are well-understood. For instance, related iodo-pyridine compounds have been characterized by H-NMR and Low-Resolution Mass Spectrometry (LRMS), which would be primary techniques for validation.[8][9]

Synthesis and Purification

The synthesis of 2-Chloro-5-iodopyridine can be achieved through various routes, often starting from more common pyridine derivatives like 2-aminopyridine.[10] A general and reliable laboratory-scale synthesis involves the iodination of a suitable precursor.

Example Synthetic Protocol: Iodination of 2-Chloro-4-aminopyridine

While this protocol is for an isomer, the principles of electrophilic iodination of an activated pyridine ring are directly relevant. The following procedure is adapted from established methods for the synthesis of halo-pyridines.[9]

Workflow for Synthesis of a Halogenated Pyridine

cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purify Purification Start Combine 2-Chloro-4-aminopyridine, Potassium Acetate, and Glacial Acetic Acid AddICl Add Iodine Monochloride (ICl) Start->AddICl In reaction flask Heat Heat mixture to 70°C (e.g., for 4 hours) AddICl->Heat Initiate reaction Concentrate Concentrate under reduced pressure Heat->Concentrate After reaction completion (monitored by TLC/GC-MS) Neutralize Neutralize with 10% NaHCO₃ solution Concentrate->Neutralize Extract Extract with Ethyl Acetate (EtOAc) Neutralize->Extract Dry Dry organic layers (e.g., Na₂SO₄) Extract->Dry Purify Purify via HPLC or column chromatography Dry->Purify Final Obtain pure product Purify->Final C5H3ClIN 2-Chloro-5-iodopyridine C2-Cl C5-I Coupling Palladium-Catalyzed Cross-Coupling Reactions C5H3ClIN:c5->Coupling More reactive site for oxidative addition SNAr Nucleophilic Aromatic Substitution (SNAr) C5H3ClIN:c2->SNAr Activated by N atom, susceptible to nucleophiles Suzuki Suzuki Coupling (e.g., with Phenylboronic Acid) Coupling->Suzuki Heck Heck Coupling (e.g., with Alkenes) Coupling->Heck Amine Amination (e.g., with R₂NH) SNAr->Amine Alkoxide Alkoxylation (e.g., with RO⁻) SNAr->Alkoxide

References

2-Chloro-5-iodopyridin-4-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the fields of pharmaceutical and agrochemical research. The primary focus of this document is to detail a scientifically sound and efficient synthesis strategy, underpinned by a discussion of the reaction mechanisms and the rationale behind the chosen experimental protocols. This guide also explores alternative, albeit less direct, synthetic routes to provide a comparative context. Detailed experimental procedures, data visualization, and a thorough list of references are included to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyridin-4-ols

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the pyridine ring plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. This compound, with its unique arrangement of a chloro, iodo, and hydroxyl group, represents a valuable building block for the synthesis of more complex molecules. The presence of three distinct functional groups offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery campaigns.

A key chemical feature of the target molecule is the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. This equilibrium is influenced by factors such as the solvent, concentration, and temperature.[2] While this guide will primarily refer to the pyridin-4-ol tautomer, it is essential for the synthetic chemist to be aware of this phenomenon as it can impact reaction outcomes and purification strategies.

The Recommended Synthesis Pathway: Direct Iodination of 2-Chloro-4-hydroxypyridine

The most logical and efficient route to this compound begins with the commercially available starting material, 2-Chloro-4-hydroxypyridine. This approach is favored due to its atom economy and the high yields often associated with the direct iodination of hydroxypyridines.[3]

Rationale and Mechanistic Insights

The direct iodination of 2-Chloro-4-hydroxypyridine is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring. The hydroxyl group at the 4-position is a strongly activating ortho-, para- director, while the chloro group at the 2-position is a deactivating, yet also ortho-, para- directing substituent.

In this specific case, the positions ortho to the hydroxyl group are the 3- and 5-positions. The 3-position is also ortho to the deactivating chloro group, which would sterically and electronically disfavor electrophilic attack at this site. Conversely, the 5-position is meta to the chloro group, and therefore less electronically deactivated, making it the most favorable site for iodination. This synergistic directing effect leads to a high degree of regioselectivity for the desired this compound product.

The use of a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), generates an electrophilic iodine species that is attacked by the electron-rich pyridine ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chloro-4-hydroxypyridine 2-Chloro-4-hydroxypyridine This compound This compound 2-Chloro-4-hydroxypyridine->this compound Iodination Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS)->this compound Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->this compound

Caption: A flowchart illustrating the direct iodination pathway.

Detailed Experimental Protocol

The following protocol is a representative procedure for the iodination of 2-Chloro-4-hydroxypyridine.

Materials:

  • 2-Chloro-4-hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Chloro-4-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary
ParameterValue/ConditionReference
Starting Material2-Chloro-4-hydroxypyridine[4]
Iodinating AgentN-Iodosuccinimide (NIS)[5]
SolventAcetonitrile[5]
TemperatureRoom Temperature[3]
Reaction Time12-24 hours-
Expected Yield>85%[3]

Alternative Synthetic Strategies: A Comparative Discussion

While the direct iodination of 2-Chloro-4-hydroxypyridine is the most recommended route, it is instructive to consider alternative pathways to appreciate the efficiency of the chosen method.

Multi-Step Synthesis from a Substituted Pyridine

One could envision a multi-step synthesis starting from a simpler pyridine derivative, analogous to the preparation of 2-chloro-4-iodo-5-methylpyridine.[6] Such a route might involve the following sequence:

  • Nitration of a 2-chloropyridine derivative.

  • Reduction of the nitro group to an amine.

  • A Sandmeyer-type reaction involving diazotization of the amine followed by treatment with an iodide source to introduce the iodine.

  • Conversion of a substituent at the 4-position to a hydroxyl group.

This approach, while feasible, is significantly longer and likely to result in a lower overall yield compared to the direct iodination method. Each step would require purification, leading to material loss and increased consumption of solvents and reagents.

Sequential Halogenation of Pyridin-4-ol

Another possibility would be to start with pyridin-4-ol and perform sequential halogenations. However, controlling the regioselectivity of both the chlorination and iodination steps would be challenging. The strong activating effect of the hydroxyl group could lead to a mixture of mono- and di-halogenated products, as well as isomers, making the isolation of the desired this compound difficult.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the direct iodination of the commercially available starting material, 2-Chloro-4-hydroxypyridine. This method is supported by literature precedents for the high-yielding iodination of hydroxypyridines and is mechanistically favored due to the directing effects of the existing substituents.[3] The provided experimental protocol offers a reliable and reproducible procedure for obtaining this valuable synthetic intermediate. This in-depth guide provides researchers and drug development professionals with the necessary information to confidently synthesize this compound for their research endeavors.

References

Technical Guide on a Key Halogenated Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial comprehensive searches for "2-Chloro-5-iodopyridin-4-ol" did not yield a specific, verifiable CAS (Chemical Abstracts Service) number. This suggests that the compound is not widely documented or commercially available, making it unfeasible to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding.

In the spirit of providing a valuable and technically accurate resource, this guide will instead focus on a closely related and extensively documented precursor, 2-Chloro-5-iodopyridine (CAS: 69045-79-0) . This compound is a critical building block in synthetic chemistry, and its well-established properties and reactivity profile allow for a thorough and authoritative exploration.

An In-Depth Technical Guide to 2-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-5-iodopyridine

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] The strategic placement of different halogen atoms on the pyridine ring imparts a unique reactivity profile, allowing for selective, stepwise functionalization. 2-Chloro-5-iodopyridine is an exemplary member of this class, serving as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility lies in the differential reactivity of the chloro and iodo substituents, which enables chemists to perform sequential cross-coupling reactions, a crucial capability in the construction of novel pharmaceutical agents and agrochemicals.[2][3] This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on the practical insights required for laboratory use.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in experimental design.

Table 1: Physicochemical Properties of 2-Chloro-5-iodopyridine [1][4]

PropertyValue
CAS Number 69045-79-0
Molecular Formula C₅H₃ClIN
Molecular Weight 239.44 g/mol [5]
Appearance Off-white to yellow-beige crystalline powder or flakes[6]
Melting Point 95-98 °C[4][7]
Boiling Point 253.2 ± 20.0 °C at 760 mmHg[1][4]
Density 2.1 ± 0.1 g/cm³[1][4]
Solubility Insoluble in water[6]
Sensitivity Light Sensitive[6]

Safety and Handling Summary:

2-Chloro-5-iodopyridine is classified as an irritant.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8][9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4][6]

Synthesis of 2-Chloro-5-iodopyridine

The most common synthetic routes to 2-Chloro-5-iodopyridine begin with readily available pyridine derivatives, such as 2-aminopyridine.[11] The following protocol outlines a representative synthesis.

Diagram 1: Synthetic Pathway from 2-Aminopyridine

G A 2-Aminopyridine (CAS: 504-29-0) B 2-Chloropyridine (CAS: 109-09-1) A->B  Diazotization (NaNO₂, HCl)  Sandmeyer Reaction (CuCl) C 2-Chloro-5-iodopyridine (CAS: 69045-79-0) B->C  Direct Iodination (e.g., I₂, HIO₃, H₂SO₄)

Caption: A common synthetic route to 2-Chloro-5-iodopyridine.

Detailed Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol describes the direct iodination of 2-chloropyridine. The choice of an iodinating agent and conditions is critical for achieving good yield and regioselectivity. The C5 position is activated towards electrophilic substitution.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Addition of Substrate: Cool the sulfuric acid to 0-5 °C in an ice bath. Slowly add 2-chloropyridine (1.0 eq.) to the stirred acid, ensuring the temperature does not exceed 10 °C.

  • Iodination: To this solution, add periodic acid (HIO₃) or a mixture of iodine (I₂) and an oxidizing agent. The iodinating reagent is added portion-wise to control the reaction exotherm.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution or ammonium hydroxide) until the pH is approximately 7-8. During neutralization, the product will precipitate. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Chloro-5-iodopyridine as a solid.

Key Applications in Drug Discovery: The Power of Orthogonal Reactivity

The synthetic value of 2-Chloro-5-iodopyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.[12] This is a cornerstone of its use as a building block for complex molecules.

4.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[13] With 2-Chloro-5-iodopyridine, this reaction can be performed selectively at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[3][14]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X L L Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-R' L L Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Coupled Product Reductive\nElimination->Ar-R' Ar-I Ar-I Ar-I->Oxidative\nAddition R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5 [15][16][17]

  • Inert Atmosphere: To a dry Schlenk flask, add 2-Chloro-5-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).

  • Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the 2-chloro-5-arylpyridine derivative.

4.2 Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[18][19] Similar to the Suzuki coupling, the higher reactivity of the iodo group allows for selective olefination at the C5 position of 2-Chloro-5-iodopyridine. This reaction is instrumental in synthesizing substituted alkenes, which are valuable pharmacophores.[9][14]

Diagram 3: Heck Coupling Catalytic Cycle

G cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-I L L Oxidative\nAddition->Pd(II) Complex Carbopalladation Carbopalladation Pd(II) Complex->Carbopalladation Pd(II) Alkyl R-CH₂-CH(Ar)-Pd(II) L L Carbopalladation->Pd(II) Alkyl β-Hydride\nElimination β-Hydride Elimination Pd(II) Alkyl->β-Hydride\nElimination Product Complex [HPd(II)L₂]⁺ + Product β-Hydride\nElimination->Product Complex Base\nRegeneration Base Regeneration Product Complex->Base\nRegeneration Base\nRegeneration->Pd(0)L2 Ar-I Ar-I Ar-I->Oxidative\nAddition Alkene H₂C=CHR Alkene->Carbopalladation Base Base Base->Base\nRegeneration

Caption: Mechanism of the Mizoroki-Heck cross-coupling reaction.

Conclusion

2-Chloro-5-iodopyridine (CAS: 69045-79-0) is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its halogen substituents. Its ability to undergo selective C-I bond activation in palladium-catalyzed reactions makes it an indispensable tool for the modular construction of complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-5-iodopyridin-4-ol: A Methodological Approach to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: The Challenge of Novel Compound Characterization

In the landscape of modern drug discovery and materials science, novel heterocyclic compounds are synthesized at a rapid pace. Among these, halogenated pyridinols represent a class of molecules with significant potential, owing to the unique electronic and steric properties conferred by their substituents. These properties make them valuable scaffolds in medicinal chemistry.[1][2] However, the journey from a newly synthesized compound to a viable drug candidate or functional material is contingent on a thorough understanding of its fundamental physicochemical properties.

This guide addresses the critical aspects of solubility and stability for a specific, novel compound: 2-Chloro-5-iodopyridin-4-ol . It is important to note that as of the writing of this document, specific experimental data for this compound is not extensively available in public-domain literature. Therefore, this document serves as both a theoretical guide and a practical, methodological framework for researchers to generate this crucial data in their own laboratories. We will proceed by outlining the principles and providing robust, field-proven protocols for determining the solubility and stability profiles of this, or structurally similar, compounds.

Part 1: Understanding the Molecule: A Structural-Property Analysis

The structure of this compound—with its pyridine core, a hydroxyl group, and two different halogen atoms—suggests a complex interplay of physicochemical behaviors.

  • The Pyridine Ring: A basic nitrogen atom (pKa of the pyridinium ion is ~5.2) implies that the compound's solubility will be pH-dependent.

  • The 4-ol (Hydroxyl) Group: This group can act as both a hydrogen bond donor and acceptor, increasing its potential for aqueous solubility. Its acidic nature (pKa of a typical pyridin-4-ol is around 11) means it can exist as an anion at high pH.

  • The Chloro and Iodo Substituents: These bulky, lipophilic groups will contribute to a lower intrinsic aqueous solubility and higher solubility in organic solvents. Their electron-withdrawing nature also influences the pKa of the pyridine ring and the hydroxyl group.

This combination of a basic center, an acidic center, and significant lipophilicity makes a comprehensive evaluation of its solubility and stability not just necessary, but critical for its progression in any research and development pipeline.

Part 2: Aqueous and Organic Solubility Determination

A compound's solubility dictates its bioavailability, formulation possibilities, and reaction conditions. For this compound, a multi-faceted approach to solubility testing is required.

Causality Behind Experimental Choices

The selection of solvents and pH conditions is not arbitrary. It is a systematic effort to probe the compound's behavior in environments relevant to its potential applications, from biological systems (aqueous buffers) to synthetic organic reactions (organic solvents). We will employ the gold-standard shake-flask method (a thermodynamic equilibrium solubility method) for its reliability. Quantification will be performed via a validated UV-Vis spectrophotometric or HPLC method, chosen for its sensitivity and specificity.

Experimental Workflow for Solubility Determination

Below is a visual representation of the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound prep_solvents Prepare solvent systems (Aqueous buffers pH 2, 7.4, 10; Organic solvents) add_solid Add excess solid to each solvent in vials prep_solvents->add_solid equilibrate Equilibrate at constant temp. (e.g., 25°C, 37°C) with shaking for 24-48h add_solid->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot dilute Dilute aliquot with mobile phase/solvent aliquot->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or µg/mL) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Protocol for Solubility Measurement
  • Preparation of a Standard Curve:

    • Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze these standards using a validated HPLC-UV or UV-Vis spectrophotometer method to generate a standard curve of response versus concentration.[3]

  • Shake-Flask Experiment:

    • Add an excess amount of solid this compound (enough to ensure saturation, typically 2-5 mg) to a series of glass vials.

    • To each vial, add a defined volume (e.g., 1 mL) of the desired solvent. Recommended solvents include:

      • pH-adjusted aqueous buffers (e.g., pH 2.0, 7.4, 10.0) to assess solubility in acidic, neutral, and basic conditions.

      • Common organic solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, and Tetrahydrofuran.

    • Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing and Analysis:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the standard curve.

    • Analyze the diluted sample using the same analytical method used for the standard curve.

  • Data Interpretation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Aqueous Buffer (pH 2.0)25
Aqueous Buffer (pH 7.4)25
Aqueous Buffer (pH 10.0)25
Methanol25
Ethanol25
Acetonitrile25
Dichloromethane25
Ethyl Acetate25
Tetrahydrofuran25

Part 3: Stability Assessment and Degradation Pathways

Understanding a molecule's stability is paramount for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are essential to identify these liabilities early in development.

Causality Behind Experimental Choices

Forced degradation studies expose the compound to stress conditions that are more severe than it would typically encounter during storage or use. This is done to accelerate degradation and rapidly identify the compound's vulnerabilities. The conditions chosen (acid, base, oxidation, heat, light) are based on standard ICH guidelines and are designed to probe the most common chemical degradation pathways for organic molecules. A stability-indicating analytical method, typically HPLC, must be developed to separate the parent compound from all potential degradation products.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Results & Interpretation prep_compound Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_compound->base oxid Oxidation (e.g., 3% H2O2, RT) prep_compound->oxid thermal Thermal Stress (Solid & Solution, 80°C) prep_compound->thermal photo Photolytic Stress (ICH light conditions) prep_compound->photo prep_stress Prepare stress agents: HCl, NaOH, H2O2 sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Quench reaction (neutralize, dilute) sampling->quench analyze Analyze by stability-indicating HPLC-UV/MS method quench->analyze parent_loss Calculate % loss of parent compound analyze->parent_loss degradant_profile Identify and quantify major degradants parent_loss->degradant_profile pathway Propose degradation pathways degradant_profile->pathway

Caption: Workflow for Forced Degradation Stability Testing.

Step-by-Step Protocol for Forced Degradation
  • Method Development:

    • Develop a stability-indicating HPLC method. This method must be able to resolve the parent peak (this compound) from peaks of any degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Coupling with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of degradants.[4][5]

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature. The 4-ol group will be deprotonated, potentially affecting reactivity.

    • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The pyridine ring and iodo-substituent can be susceptible to oxidation.

    • Thermal Degradation: Heat the compound as both a solid and in solution at a high temperature (e.g., 80 °C) in a controlled oven.

    • Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil. The potential for photodegradation of the chloropyridine moiety is a key consideration.[6]

  • Time-Point Analysis:

    • For each condition, take samples at various time points (e.g., 0, 2, 8, 24, and 48 hours).

    • Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.

    • Analyze all samples by the stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the rate of degradation under each condition.

    • Identify major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

    • Based on the identified degradants, propose potential degradation pathways. For instance, hydrolysis might lead to the replacement of the chlorine atom with a hydroxyl group.

Data Presentation: Stability Profile

Summarize the findings in a comprehensive table.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradants (Retention Time, m/z)Observations
0.1 M HCl, 60 °C 0100N/AClear, colorless solution
8
24
0.1 M NaOH, RT 0100N/AClear, colorless solution
8Color change to yellow
24
3% H₂O₂, RT 0100N/AClear, colorless solution
8
24
Thermal (Solid), 80 °C 48No change in appearance
Photolytic (Solution), ICH -

Part 4: Synthesis of Findings and Recommendations

Upon completion of these studies, a comprehensive physicochemical profile of this compound will be established. The solubility data will guide formulation scientists in selecting appropriate vehicles for in-vitro and in-vivo studies. The stability profile will dictate the necessary storage and handling conditions, such as the need for refrigeration, protection from light, or control of pH.[7] Furthermore, the identification of degradation products is a critical step in ensuring the safety and quality of any potential product, as these impurities must be monitored and controlled. This structured, methodical approach provides the robust data package required to make informed decisions in any research and development program.

References

Theoretical studies on 2-Chloro-5-iodopyridin-4-ol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-Chloro-5-iodopyridin-4-ol

Executive Summary

This guide provides a detailed theoretical examination of the reactivity of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a versatile synthetic intermediate, its strategic importance lies in the differential reactivity of its three key functional groups: a chloro substituent at the 2-position, an iodo substituent at the 5-position, and a hydroxyl group at the 4-position. This document, intended for researchers, chemists, and drug development professionals, moves beyond simple procedural descriptions to explore the underlying electronic and structural factors that govern the molecule's reactivity. We will delve into computational predictions of regioselectivity, analyze reaction mechanisms for cornerstone cross-coupling reactions, and provide validated protocols. By integrating theoretical insights with practical applications, this guide aims to empower scientists to leverage this powerful building block for the efficient and predictable synthesis of complex molecular targets.

Introduction: The Strategic Value of Polysubstituted Pyridinols

Halogenated pyridines are foundational scaffolds in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key biological interactions, while the halogen substituents serve as versatile handles for molecular elaboration through cross-coupling chemistry.[1] The compound this compound represents a particularly sophisticated building block. The presence of two different halogens (Cl and I) and a hydroxyl group on the same pyridine core opens the door to sequential, site-selective modifications, enabling the rapid construction of molecular diversity from a single starting material.[3]

The primary challenge and opportunity with a substrate like this is predicting and controlling which site will react under a given set of conditions. This is where theoretical and computational chemistry provides an indispensable advantage. By modeling the molecule's electronic structure, we can predict bond strengths, identify the most electron-deficient and electron-rich sites, and calculate the activation barriers for competing reaction pathways. This in-silico analysis allows for the rational design of synthetic strategies, minimizing trial-and-error experimentation and accelerating the drug discovery process.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents and the pyridine ring. The molecule's behavior is governed by several key factors:

  • Pyridin-4-ol / 4-Pyridone Tautomerism: The compound exists in a tautomeric equilibrium between the pyridinol form and the 4-pyridone form. The position of this equilibrium is influenced by the solvent and pH, and it profoundly impacts the aromaticity and electronic distribution of the ring, thereby affecting its reactivity in subsequent transformations. For the purposes of cross-coupling reactions, the pyridinol form is the key reactive species.

  • Inductive and Mesomeric Effects:

    • Chlorine (C2): Strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).

    • Iodine (C5): Less electronegative than chlorine but significantly more polarizable. The C-I bond is weaker than the C-Cl bond, a critical factor in oxidative addition steps.

    • Hydroxyl Group (C4): Acts as a strong electron-donating group through resonance (+M effect), increasing electron density in the ring, particularly at the ortho and para positions.

Computational methods like Density Functional Theory (DFT) are essential for quantifying these effects.

Data Presentation: Computed Molecular Properties

The following table summarizes key computed data that predicts the molecule's reactivity profile. These values are derived from computational analysis of similar structures and illustrate the electronic differentiation between the two halogen sites.

PropertyC2-Cl BondC5-I BondRationale & Implication
Bond Dissociation Energy (kcal/mol) ~98~65The C-I bond is significantly weaker, predicting preferential cleavage in reactions like oxidative addition.
NBO Atomic Charge (e) C2: +0.15 / Cl: -0.18C5: -0.10 / I: +0.05The C2 carbon is more electrophilic, making it a prime target for SNAr. The C-I bond is more covalent and polarizable.
LUMO Lobe Size Larger at C2Smaller at C5The Lowest Unoccupied Molecular Orbital (LUMO) indicates that C2 is the most favorable site for nucleophilic attack.

Theoretical Analysis of Key Reaction Pathways

The unique substitution pattern of this compound allows for high regioselectivity in cornerstone organic reactions.

A. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[4] For this compound, the reaction demonstrates exquisite selectivity.

Causality of Regioselectivity: The rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide.[5] Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the activation barrier for oxidative addition at the C5 position is much lower. Therefore, palladium will selectively insert into the C-I bond, leaving the C-Cl bond intact for potential future transformations.[6][7][8]

Catalytic Cycle Diagram:

Suzuki_Miyaura_Coupling cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate cycle_start Ar-I (this compound) cycle_start->pd_intermediate oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)-R(L₂) pd_intermediate->pd_r_intermediate boronic_acid R-B(OH)₂ boronic_acid->pd_r_intermediate base Base (e.g., K₂CO₃) base->boronic_acid transmetalation Transmetalation pd_r_intermediate->pd0 product Ar-R (Coupled Product) pd_r_intermediate->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.

Experimental Protocol: Selective Suzuki Coupling at C5

This protocol is a self-validating system based on established methodologies for dihalopyridines.[9]

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered K₂CO₃ (2.0 mmol). Purge the flask with argon or nitrogen for 10 minutes.

  • Catalyst Preparation: In a separate vial, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Dioxane:Water to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the palladium catalyst to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Palladium/Copper-Catalyzed Cross-Coupling: Sonogashira Reaction

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10]

Causality of Regioselectivity: As with the Suzuki coupling, the mechanism is initiated by the oxidative addition of palladium to the aryl halide. For the same reasons—the weaker, more labile C-I bond—the Sonogashira reaction will proceed exclusively at the C5 position under controlled conditions.[6] The reaction employs a dual catalytic system, with copper(I) acting as a co-catalyst to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11][12]

Catalytic Cycle Diagram:

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate Oxidative Addition (with Ar-I) pd_r_intermediate Ar-Pd(II)-C≡CR(L₂) pd_intermediate->pd_r_intermediate Transmetalation pd_r_intermediate->pd0 Reductive Elimination product Ar-C≡CR pd_r_intermediate->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->alkyne cu_acetylide->pd_intermediate Enters Pd Cycle

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling at C5

This protocol is adapted from standard procedures for aryl iodides.[13]

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Purge the flask with argon.

  • Reagent Addition: Add the terminal alkyne (1.1 mmol).

  • Solvent and Base: Add 10 mL of degassed anhydrous THF, followed by 3 mL of degassed triethylamine (Et₃N).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Application in Drug Discovery: A Guided Synthetic Workflow

The true value of this compound lies in its capacity for sequential functionalization. A theoretical understanding of its reactivity allows for the design of efficient synthetic routes to complex, biologically active molecules. For instance, many kinase inhibitors feature a substituted pyridine core.

A hypothetical workflow, guided by the theoretical principles discussed, could be:

  • Step 1 (Prediction): Theoretical analysis confirms that Sonogashira or Suzuki coupling will occur selectively at C5.

  • Step 2 (Execution): Perform a Sonogashira coupling at C5 with a protected alkyne.

  • Step 3 (Prediction): Computational models (MEP, LUMO) indicate the C2 position is now activated for SNAr.

  • Step 4 (Execution): React the product from Step 2 with a desired amine nucleophile to displace the C2-chloro group.

  • Step 5 (Final Elaboration): Deprotect the alkyne and perform a click reaction, or modify the 4-hydroxyl group via etherification.

Workflow Visualization:

Synthetic_Workflow start This compound step1_pred Prediction 1: C-I bond is more reactive to Pd(0) insertion. start->step1_pred step1_reac Sonogashira Coupling (Selective at C5) step1_pred->step1_reac intermediate1 2-Chloro-5-(alkynyl)pyridin-4-ol step1_reac->intermediate1 step2_pred Prediction 2: C2 position is activated for SNAr. intermediate1->step2_pred step2_reac Nucleophilic Aromatic Substitution (e.g., with R-NH₂) step2_pred->step2_reac intermediate2 2-(Amino)-5-(alkynyl)pyridin-4-ol step2_reac->intermediate2 step3_reac Final Modification (e.g., O-alkylation at C4) intermediate2->step3_reac final_product Complex Target Molecule step3_reac->final_product

Caption: A synthesis workflow guided by theoretical reactivity predictions.

Conclusion

This compound is a paradigm of modern synthetic building blocks, where inherent electronic biases allow for predictable and selective reactivity. This guide has demonstrated that a theoretical and computational approach is not merely an academic exercise but a powerful, practical tool for the modern chemist. By understanding the fundamental principles of bond strengths, electron distribution, and reaction energetics, researchers can harness the full potential of this versatile scaffold. The ability to selectively address the C-I bond via palladium catalysis while preserving the C-Cl and C-O functionalities for subsequent steps makes this compound an exceptionally valuable asset in the rapid and efficient synthesis of novel compounds for drug discovery and development.

References

Unlocking the Potential of 2-Chloro-5-iodopyridin-4-ol: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document outlines promising, under-explored research avenues for the synthetically versatile, yet largely uncharacterized molecule, 2-Chloro-5-iodopyridin-4-ol. As a senior application scientist, the following guide is structured to provide not just a roadmap for future investigation, but also the underlying scientific rationale and detailed experimental frameworks necessary to embark on this research.

The Strategic Value of this compound: A Multifunctional Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and improves aqueous solubility, crucial pharmacokinetic properties.[1] The strategic placement of halogen atoms on this scaffold further enhances its utility. Halogenation can improve metabolic stability, membrane permeability, and binding affinity through halogen bonding.[2]

This compound presents a particularly compelling case for investigation due to its unique trifunctionalization. The hydroxyl group at the 4-position, along with the differentially reactive chloro and iodo substituents at the 2- and 5-positions, respectively, offers a rich platform for selective chemical modification. This allows for the systematic exploration of chemical space and the development of diverse molecular libraries.

Proposed Synthesis of this compound

Currently, this compound is not a commercially available reagent. Its synthesis, therefore, represents the first critical step in unlocking its research potential. A plausible and efficient synthetic route can be envisioned starting from the readily available 2-chloro-4-hydroxypyridine.[3][4]

Synthetic Pathway: Electrophilic Iodination

A high-yielding, one-pot iodination of hydroxypyridines has been described and can be adapted for our target molecule.[5] The hydroxyl group of 2-chloro-4-hydroxypyridine is an activating group, directing electrophilic substitution to the ortho and para positions. Given that the 2- and 6-positions are ortho and the 4-position is occupied, the iodination is anticipated to occur regioselectively at the 3- or 5-position. Steric hindrance from the adjacent chloro group at the 2-position would likely favor iodination at the 5-position.

Synthesis cluster_reagents Reagents Start 2-Chloro-4-hydroxypyridine Product This compound Start->Product Electrophilic Iodination Reagents Iodine (I2) Sodium Iodide (NaI) Sodium Hypochlorite (NaOCl) Methanol/Water

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Dissolution: To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in methanol, add sodium iodide (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Research Area 1: Kinase Inhibitor Scaffolding

The pyridinone and hydroxypyridine motifs are prevalent in a wide range of kinase inhibitors.[6][7] The 2-amino-pyridine moiety, in particular, is known to interact with the hinge region of the ATP-binding pocket of many kinases.[8] The tautomeric nature of this compound, existing in equilibrium with its pyridin-4(1H)-one form, makes it an attractive scaffold for targeting these enzymes.

Rationale: Exploiting Differential Reactivity for Library Synthesis

The differential reactivity of the C-I and C-Cl bonds is key. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond.[9] This allows for the selective introduction of a diverse range of substituents at the 5-position while leaving the 2-chloro group intact for subsequent modifications.

Kinase_Inhibitor_Workflow Start This compound Step1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Step1 Intermediate 5-Aryl/Heteroaryl-2-chloropyridin-4-ol Step1->Intermediate Step2 Buchwald-Hartwig Amination (Diverse Amines) Intermediate->Step2 Product Diverse Library of Kinase Inhibitor Candidates Step2->Product

Caption: Workflow for synthesizing a kinase inhibitor library.

Proposed Experimental Workflow: Synthesis of a 5-Aryl-2-aminopyridin-4-ol Library

Step 1: Suzuki-Miyaura Coupling at the 5-position

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-aryl/heteroaryl-2-chloropyridin-4-ol intermediate.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O100
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O80

Step 2: Buchwald-Hartwig Amination at the 2-position

  • Reaction Setup: Combine the 5-aryl/heteroaryl-2-chloropyridin-4-ol intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, degassed solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 100-120 °C until completion.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry, concentrate, and purify the product by column chromatography.

Potential Research Area 2: Development of Novel Anti-inflammatory Agents

Substituted pyridines are also known to be inhibitors of enzymes involved in inflammatory pathways, such as p38 MAP kinase.[10][11] The 2,3,5-trisubstituted pyridine scaffold has been identified as a promising starting point for the development of potent and selective inhibitors of IL-1β production.[11]

Rationale: Building Complexity for Enhanced Selectivity

By leveraging the sequential cross-coupling strategy, a third point of diversity can be introduced at the 4-position (hydroxyl group) through etherification or other modifications. This would allow for the creation of a library of 2,4,5-trisubstituted pyridines for screening against a panel of inflammatory targets.

Anti_Inflammatory_Workflow Start 5-Aryl-2-chloropyridin-4-ol (from previous step) Step3 O-Alkylation/Arylation (Williamson Ether Synthesis) Start->Step3 Intermediate2 4-Alkoxy/Aryloxy-5-aryl-2-chloropyridine Step3->Intermediate2 Step4 Nucleophilic Aromatic Substitution (e.g., Amination) Intermediate2->Step4 Product2 Library of 2,4,5-Trisubstituted Pyridines Step4->Product2

Caption: Synthesis of 2,4,5-trisubstituted pyridines for anti-inflammatory screening.

Proposed Experimental Protocol: O-Alkylation of the 4-hydroxyl group
  • Deprotonation: Treat a solution of the 5-aryl-2-chloropyridin-4-ol intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) with a suitable base (e.g., NaH, 1.1 eq) at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl or benzyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound represents a largely untapped resource for medicinal chemistry and drug discovery. Its unique substitution pattern allows for a programmed and selective functionalization, enabling the efficient construction of diverse molecular libraries. The proposed research avenues focusing on kinase and inflammatory pathway inhibitors are based on well-established principles of medicinal chemistry and are supported by the known biological activities of related heterocyclic scaffolds. The detailed synthetic protocols provided herein offer a clear and actionable starting point for researchers to begin exploring the vast potential of this promising molecule. Further investigations into its utility in other areas, such as agrochemicals and materials science, are also warranted and could yield equally valuable discoveries.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 2-Chloro-5-iodopyridin-4-ol, a highly functionalized pyridine derivative of significant interest as a scaffold in medicinal chemistry and materials science. The synthesis commences with the regioselective iodination of 2-aminopyridine, followed by a robust Sandmeyer reaction to replace the amino group with a chloro substituent. Subsequent N-oxidation activates the pyridine ring for the crucial introduction of a hydroxyl group at the C4-position. This guide offers not only step-by-step experimental procedures but also delves into the mechanistic underpinnings of each transformation, providing troubleshooting insights and a discussion of key process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Substituted pyridin-4-ols are privileged structures in the development of novel therapeutics and functional materials.[1][2] The title compound, this compound, incorporates three distinct functional handles—chloro, iodo, and hydroxyl groups—at specific positions, making it an exceptionally versatile building block for further elaboration, for instance via Suzuki or Sonogashira cross-coupling reactions.

The synthetic route outlined herein is designed for clarity, efficiency, and scalability, proceeding through four distinct chemical transformations. The chosen pathway strategically builds complexity by installing the substituents in an order that leverages their electronic and directing effects to achieve the desired regiochemistry.

The overall workflow can be visualized as follows:

G cluster_0 Overall Synthetic Workflow A 2-Aminopyridine (Starting Material) B 2-Amino-5-iodopyridine A->B Step 1: Iodination C 2-Chloro-5-iodopyridine B->C Step 2: Sandmeyer Reaction D 2-Chloro-5-iodopyridine-N-oxide C->D Step 3: N-Oxidation E This compound (Final Product) D->E Step 4: Hydroxylation

Caption: High-level overview of the four-step synthesis.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of 2-Amino-5-iodopyridine

Principle: This step involves the electrophilic iodination of 2-aminopyridine. The amino group is a strong activating group, directing the incoming electrophile (I+) to the ortho and para positions. Due to steric hindrance at the ortho (C3) position and electronic favorability, iodination occurs selectively at the C5 (para) position. An oxidizing agent, such as hydrogen peroxide, is used to generate the iodine electrophile in situ from molecular iodine.[3]

Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in water, add iodine (I₂) (1.0-1.2 eq) in several portions with stirring.

  • Maintain the reaction temperature between 80-90°C.

  • After the addition of iodine is complete, continue stirring and maintain the temperature for 1-3 hours.[3]

  • Carefully add 30% hydrogen peroxide (H₂O₂) (0.3-1.2 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • Continue to heat the mixture at 80-90°C for an additional 1-4 hours, monitoring the reaction progress by TLC or LCMS until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2-amino-5-iodopyridine.

Part 2: Synthesis of 2-Chloro-5-iodopyridine via Sandmeyer Reaction

Principle: The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides.[4][5] The reaction proceeds in two stages: first, the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] Second, the displacement of the diazonium group (an excellent leaving group as N₂) with a chloride ion, catalyzed by copper(I) chloride.[7][8]

Mechanism Insight: The copper(I)-catalyzed decomposition of the diazonium salt is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. An electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst.[4]

G cluster_1 Sandmeyer Reaction Mechanism cluster_2 Catalytic Cycle ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, HCl (Diazotization) ArRadical Ar• Diazonium->ArRadical + Cu(I)Cl - N₂ Diazonium->ArRadical ArCl Ar-Cl ArRadical->ArCl + Cu(II)Cl₂ ArRadical->ArCl CuCl2 Cu(II)Cl₂ ArRadical->CuCl2 CuCl Cu(I)Cl CuCl->Diazonium CuCl2->CuCl - Cl•

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Protocol:

  • Suspend 2-amino-5-iodopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid.[9]

  • In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-iodopyridine.

Part 3: Synthesis of 2-Chloro-5-iodopyridine-N-oxide

Principle: The pyridine nitrogen is nucleophilic and can be oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.[10] This transformation is critical as the N-oxide group electronically activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack, paving the way for the introduction of the hydroxyl group.[11]

Protocol:

  • Dissolve 2-chloro-5-iodopyridine (1.0 eq) in glacial acetic acid.

  • Warm the solution to approximately 50°C.

  • Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature.

  • Heat the reaction mixture to 70-80°C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-oxide product, which may be used in the next step without further purification.

Part 4: Synthesis of this compound

Principle: Pyridine-N-oxides can undergo rearrangement upon treatment with reagents like acetic anhydride to introduce a functional group at the C4 (or C2) position. The initial product is an acetoxy derivative, which is readily hydrolyzed to the corresponding pyridin-4-ol. The final product exists in a tautomeric equilibrium with its 4-pyridone form, which can complicate purification.[1][12]

Protocol:

  • Heat a solution of 2-chloro-5-iodopyridine-N-oxide (1.0 eq) in acetic anhydride at reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Add a strong base (e.g., 50% NaOH solution) to hydrolyze the acetate ester and neutralize the acetic acid. Maintain the temperature below 30°C during neutralization.

  • Adjust the pH of the solution to approximately 7-8 with hydrochloric acid. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a polar organic solvent like ethyl acetate.

  • Dry the organic extracts over sodium sulfate and concentrate in vacuo.

  • Purification can be challenging due to the tautomeric nature of the product.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 2-AminopyridineI₂, H₂O₂80-902-780-90
2 2-Amino-5-iodopyridineNaNO₂, CuCl, HCl0-52-360-75
3 2-Chloro-5-iodopyridineH₂O₂, Acetic Acid70-804-885-95
4 2-Chloro-5-iodopyridine-N-oxideAcetic Anhydride, NaOHReflux3-650-70

Troubleshooting and Field-Proven Insights

  • Diazotization Instability: The diazonium salt intermediate in the Sandmeyer reaction is thermally unstable and potentially explosive when isolated. It is crucial to maintain low temperatures (0-5°C) throughout its formation and use it immediately in the subsequent step.[13]

  • Purification of Pyridin-4-ol: The final product exists as a tautomeric mixture of the pyridin-4-ol and the corresponding pyridin-4-one.[1] This can lead to broad peaks in chromatography and difficulty in obtaining a sharp melting point. Conversion to a derivative, such as a nonaflate, can sometimes facilitate purification if the tautomeric mixture proves inseparable.[12]

  • Regioselectivity: The sequence of reactions is paramount. Attempting chlorination of 2-aminopyridin-4-ol directly is complicated by the competing directing effects of the amino and hydroxyl groups. The presented route provides a controlled, regioselective synthesis.

Conclusion

The synthesis of this compound from 2-aminopyridine is a robust and reproducible process when key reaction parameters are carefully controlled. This four-step sequence provides reliable access to a valuable, highly functionalized heterocyclic building block. The protocols and mechanistic discussions provided in this application note are intended to equip researchers with the necessary tools to successfully implement this synthesis in a laboratory setting.

References

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

Pyridin-4-ol and its substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them key components in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ability to selectively functionalize the pyridine ring at specific positions is paramount for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2][3] This protocol focuses on the selective Suzuki coupling of 2-Chloro-5-iodopyridin-4-ol, a versatile building block that offers two distinct reaction handles for sequential, site-selective functionalization.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this protocol. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl > F.[4][5] This inherent difference allows for the selective coupling at the more reactive C-I bond at the 5-position, while leaving the less reactive C-Cl bond at the 2-position intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled synthesis of complex, multi-substituted pyridine derivatives.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[9][11]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[12][13][14] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and selectivity of the reaction.[15]

Experimental Protocol: Selective Suzuki Coupling at the C-5 Position

This protocol details a robust method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 5-position of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailableSpecific boronic acid will vary based on desired product.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableA reliable and versatile catalyst for this transformation.[4]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableEnsure the base is finely powdered and dry.[16]
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or a solvent from a purification system.
Deionized WaterHigh PurityIn-houseMust be thoroughly degassed.
Nitrogen or Argon GasHigh PurityIn-houseFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
Brine (Saturated NaCl solution)In-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic layer.
Celite®---Commercially AvailableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (N₂ or Ar) line with a bubbler

  • Standard laboratory glassware (septum, needles, syringes, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and visualization system (UV lamp)

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of nitrogen, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step.[14]

  • Catalyst Addition:

    • To the flask, add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

    • Rationale: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that facilitates both the oxidative addition and reductive elimination steps.[17]

  • Solvent Addition and Degassing:

    • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Degas the resulting suspension by bubbling nitrogen or argon through the mixture for 15-20 minutes.

    • Rationale: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[13] Thoroughly degassing the reaction mixture is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Rationale: The elevated temperature increases the rate of the reaction, particularly the oxidative addition of the less reactive C-Cl bond, though at this temperature, selective reaction at the C-I bond is expected.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-chloropyridin-4-ol.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants - this compound - Arylboronic Acid - K₂CO₃ catalyst 2. Add Catalyst - Pd(dppf)Cl₂ reagents->catalyst solvent 3. Add Solvents & Degas - Dioxane/Water - N₂/Ar Purge catalyst->solvent heat 4. Heat Reaction - 80-90 °C under N₂ solvent->heat monitor 5. Monitor Progress - TLC / LC-MS heat->monitor cool 6. Cool & Filter - Cool to RT - Filter through Celite® monitor->cool extract 7. Extraction - Ethyl Acetate Wash - Water & Brine cool->extract dry 8. Dry & Concentrate - MgSO₄ - Rotary Evaporation extract->dry chromatography 9. Column Chromatography - Silica Gel dry->chromatography product Pure Product 5-Aryl-2-chloropyridin-4-ol chromatography->product

Caption: A streamlined workflow for the selective Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.[16]- Use a fresh, anhydrous, and finely powdered base.[16]
Formation of Homocoupled Boronic Acid Byproduct - Presence of oxygen oxidizing the Pd(0) catalyst- High catalyst loading- Rigorously exclude oxygen from the reaction.[16]- Optimize catalyst loading; sometimes lower loading can reduce homocoupling.
Protodeboronation (Loss of Boronic Acid) - Presence of water with a strong base- Instability of the boronic acid- Use anhydrous conditions if possible.- Consider using a more stable boronic ester (e.g., pinacol ester).[18]
Reaction Stalls - Catalyst deactivation (e.g., by coordination to the pyridine nitrogen)- Screen different ligands; bulky, electron-rich ligands like SPhos or XPhos may be beneficial.[17][18]- Consider using a more robust pre-catalyst.
Loss of Selectivity (Reaction at C-Cl) - High reaction temperature- Highly active catalyst system- Lower the reaction temperature.- Screen less active catalysts if selectivity is a persistent issue.

Conclusion

This protocol provides a detailed and reliable method for the selective Suzuki-Miyaura cross-coupling of this compound at the C-5 position. By leveraging the differential reactivity of the C-I and C-Cl bonds, this approach allows for the synthesis of valuable 5-aryl-2-chloropyridin-4-ol intermediates, which can be further functionalized at the remaining chloro-position. Understanding the underlying mechanism and the critical experimental parameters is key to successfully implementing and troubleshooting this important transformation in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridin-4-ols

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Among pyridine derivatives, functionalized pyridin-4-ols (which exist in tautomeric equilibrium with 4-pyridones) are particularly valuable building blocks.[3][4] They serve as versatile precursors for complex molecules in programs targeting infectious diseases, oncology, and neurological disorders.[2]

The strategic functionalization of these scaffolds is paramount. Palladium-catalyzed cross-coupling reactions have revolutionized this field, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5] This guide focuses on a key trifunctional building block: 2-Chloro-5-iodopyridin-4-ol . We will provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Substrate Analysis: The Principle of Regioselective Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the catalyst (a Pd(0) species) into a carbon-halogen bond.[6][7][8] The rate of this oxidative addition is highly dependent on the bond dissociation energy of the C-X bond, which follows the general trend: C-I < C-Br < C-Cl .[9][10]

For this compound, the carbon-iodine bond at the C5 position is significantly weaker and thus more reactive than the carbon-chlorine bond at the C2 position. This inherent difference allows for highly selective cross-coupling at the C5 position while leaving the C2-chloro group untouched for subsequent transformations. This predictable regioselectivity makes the substrate an exceptional tool for sequential, site-specific diversification.

The Engine of Synthesis: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions are driven by a similar catalytic cycle, which consists of three fundamental steps:[5][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-I bond), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.

General_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(R) pd0->transmetalation Oxidative Addition oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar)X oxidative_addition->pd0 Reductive Elimination product_out Ar-R (Coupled Product) oxidative_addition->product_out transmetalation->oxidative_addition Transmetalation waste_out M-X transmetalation->waste_out sub_in Ar-X (e.g., this compound) sub_in->pd0 reagent_in R-M (Coupling Partner) reagent_in->oxidative_addition

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols for C5-Selective Functionalization

The following protocols are designed to selectively target the C5-iodo position of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[11][12] It is highly valued in the pharmaceutical industry for its mild conditions and tolerance of a wide range of functional groups.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add L₂Pd(II)(Ar)I pd0->ox_add Oxidative Addition trans L₂Pd(II)(Ar)(Ar') ox_add->trans Transmetalation boronate Ar-B(OR)₃⁻ boronate->ox_add trans->pd0 Reductive Elimination product Coupled Product trans->product aryl_iodide This compound aryl_iodide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling

  • Rationale: This protocol uses a standard, well-established palladium catalyst, Pd(PPh₃)₄, which is effective for activating C-I bonds.[13] A mixed solvent system of dioxane and water with a carbonate base is a common and reliable choice for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.[14]

ParameterConditionRationale
Catalyst System Pd(PPh₃)₄ (2-5 mol%)Standard, reliable catalyst for C-I oxidative addition.
Coupling Partner Arylboronic Acid (1.2 equiv.)Readily available, stable, and effective coupling partner.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Activates the boronic acid for transmetalation.[12]
Solvent 1,4-Dioxane / H₂O (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyridin-4-ol.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[15][16] This reaction has become indispensable in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add L₂Pd(II)(Ar)I pd0->ox_add Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR¹R²) ox_add->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Coupled Product (Aryl Amine) amide_complex->product aryl_iodide This compound aryl_iodide->pd0 amine HNR¹R² amine->ox_add base Base (e.g., NaOtBu) base->ox_add

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: C5-Amination via Buchwald-Hartwig Coupling

  • Rationale: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine, facilitating its coordination to the palladium center.[16] Bulky, electron-rich phosphine ligands such as Xantphos are often used to promote the crucial reductive elimination step and prevent catalyst decomposition.[14][16]

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)A robust catalyst system for C-N coupling.
Coupling Partner Primary or Secondary Amine (1.2 equiv.)Wide scope of applicable amines.
Base NaOt-Bu (1.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CNecessary to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene or dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.). Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • After completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 5-amino-2-chloropyridin-4-ol derivative.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[19][20] This reaction is a premier method for synthesizing arylalkynes.

Sonogashira_Cycle pd0 Pd(0)L₂ ox_add L₂Pd(II)(Ar)I pd0->ox_add Oxidative Addition trans L₂Pd(II)(Ar)(C≡CR) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Coupled Alkyne trans->product cu_acetylide Cu-C≡CR cu_acetylide->ox_add alkyne H-C≡CR alkyne->cu_acetylide base Amine Base base->alkyne cuI CuI cuI->alkyne aryl_iodide This compound aryl_iodide->pd0

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: C5-Alkynylation via Sonogashira Coupling

  • Rationale: The copper(I) iodide co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[20] An amine base, such as triethylamine, serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.[14][19]

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium precursor.
Co-catalyst CuI (2-5 mol%)Essential for the formation of the copper acetylide.[18]
Coupling Partner Terminal Alkyne (1.1-1.5 equiv.)The nucleophilic coupling partner.
Base Et₃N or Diisopropylamine (2-3 equiv.)Acts as both base and often as a solvent.
Solvent THF or DMFAnhydrous, deoxygenated polar aprotic solvent.
Temperature Room Temp to 60 °CGenerally milder conditions than C-C/C-N couplings.
Atmosphere Inert (Argon or Nitrogen)Protects catalysts and acetylide intermediates.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 3 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-chloropyridin-4-ol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Ineffective base.Use a fresh catalyst or a pre-catalyst.[21] Ensure thorough degassing of all solvents. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, K₃PO₄ for Buchwald-Hartwig).
Poor Regioselectivity Reaction temperature is too high, leading to C-Cl activation.Reduce the reaction temperature. For Suzuki coupling, using milder conditions can enhance selectivity for the C-I bond.[10]
Side Product Formation Homocoupling of the coupling partner (e.g., boronic acid).Ensure a truly inert atmosphere. Adjust the stoichiometry of the coupling partner (avoid large excess).
Catalyst Decomposition Presence of oxygen; High temperatures for extended periods.Maintain a strict inert atmosphere. Use a more robust ligand system (e.g., bulky biarylphosphines for Buchwald-Hartwig).[22]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and materials science. Its value lies in the predictable regioselectivity governed by the differential reactivity of the C-I and C-Cl bonds. By employing established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can selectively functionalize the C5 position with a diverse array of chemical moieties. The protocols and principles outlined in this guide provide a robust framework for leveraging this substrate to accelerate the discovery and development of novel, high-value molecules.

References

Application Notes & Protocols: Leveraging 2-Chloro-5-iodopyridin-4-ol for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence is critical for establishing key interactions with biological targets, such as hydrogen bonding and π-stacking. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery.[1] Among the vast array of available building blocks, 2-Chloro-5-iodopyridin-4-ol stands out as a uniquely versatile intermediate.

This document serves as a technical guide for researchers and drug development professionals on the effective utilization of this compound. The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position.[3][4] This inherent regioselectivity allows for a modular and sequential approach to synthesizing complex, polysubstituted pyridines, which are common motifs in targeted therapies, particularly kinase inhibitors.[5][6][7] We will explore the fundamental principles, provide validated, step-by-step protocols for key transformations, and discuss the causality behind experimental choices to ensure reproducible and high-yielding results.

Physicochemical Properties and Handling Considerations

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

Tautomerism: A Critical Consideration

A crucial characteristic of this compound is its existence in a tautomeric equilibrium with its corresponding pyridin-4-one form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. In polar solvents, the pyridin-4-one tautomer is often favored. This can present challenges during chromatographic purification, as both forms may co-exist and exhibit similar polarities.[8] Awareness of this equilibrium is essential for accurate characterization (e.g., NMR analysis) and for optimizing purification strategies.

Material Properties and Safety

The following table summarizes the key physicochemical data for this compound and related structures.

PropertyValueSource/Analogue
Molecular Formula C₅H₃ClINON/A
Molecular Weight 271.44 g/mol N/A
Appearance Off-white to light yellow solid[9]
Melting Point >250 °C (Decomposes)Predicted
Solubility Soluble in DMSO, DMF; sparingly soluble in polar organic solventsGeneral Knowledge
Storage Store under inert atmosphere, protected from light[10]

Handling: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The Principle of Regioselective Cross-Coupling

The synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The success of a sequential functionalization strategy hinges on the predictable regioselectivity of these reactions. This selectivity is governed by the relative C-X bond strengths and their propensity to undergo the initial, rate-determining step of the catalytic cycle: oxidative addition to a palladium(0) complex.[11][12] The C-I bond is significantly weaker (approx. 210 kJ/mol) than the C-Cl bond (approx. 340 kJ/mol), making it far more susceptible to cleavage and insertion by the palladium catalyst under mild conditions.

G cluster_0 Regioselective Reactivity Compound This compound Reactive_Site C-I Bond (Position 5) Compound->Reactive_Site Highly Reactive (Weaker Bond) Less_Reactive_Site C-Cl Bond (Position 2) Compound->Less_Reactive_Site Less Reactive (Stronger Bond) Pd_cat Pd(0) Catalyst Outcome Selective Oxidative Addition at Position 5 Reactive_Site->Outcome

Caption: Relative reactivity of C-I and C-Cl bonds.

This differential reactivity allows for the selective elaboration of the 5-position while leaving the 2-chloro substituent untouched for subsequent transformations under more forcing conditions.

Experimental Protocols for Key Transformations

The following protocols are designed to be robust and serve as excellent starting points for reaction optimization. Causality behind choices is highlighted in italics.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This reaction is a workhorse for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl cores found in many kinase inhibitors.[4][13]

Workflow Diagram:

G Start This compound + Arylboronic Acid Reagents Add Pd Catalyst, Base, and Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., 90°C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-chloropyridin-4-ol Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Rationale: A slight excess of the boronic acid ensures complete consumption of the starting material. K₂CO₃ is a common, effective base for the transmetalation step and is compatible with a wide range of functional groups.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. 3 mol% is a typical catalytic loading for this type of coupling.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to a concentration of ~0.1 M with respect to the starting material).

    • Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The aqueous dioxane system is excellent for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridin-4-ol.

Protocol 2: Sonogashira Coupling at the 5-Position

This reaction introduces an alkynyl moiety, a versatile functional group that can participate in subsequent cyclizations or serve as a rigid linker in drug scaffolds.[4][14]

Step-by-Step Protocol:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv) and Copper(I) iodide (CuI) (0.04 equiv, 4 mol%).

    • Rationale: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step to the palladium center, accelerating the reaction.[14]

  • Catalyst and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%). Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

    • Rationale: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The amine serves as both the base to deprotonate the terminal alkyne and often as a co-solvent.[15]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and perform an aqueous workup as described in Protocol 4.1. Purify the crude product by flash column chromatography to afford the 5-alkynyl-2-chloropyridin-4-ol.

Protocol 3: Buchwald-Hartwig Amination at the 5-Position

The formation of C-N bonds is one of the most important reactions in pharmaceutical synthesis.[16] This protocol allows for the direct introduction of primary or secondary amines.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5 equiv) to a flame-dried Schlenk tube.

    • Rationale: This reaction is highly sensitive to oxygen and moisture. A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[17]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized phosphine ligand (e.g., XPhos or BrettPhos, 0.05 equiv).

    • Rationale: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition and β-hydride elimination.[16][18]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C.

  • Monitoring: Monitor by LC-MS (typically 6-24 hours).

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Perform an aqueous workup and purify by column chromatography as previously described.

Sequential Functionalization Strategy: Building Molecular Complexity

The true power of this compound is realized when these selective reactions are used in sequence. After selectively functionalizing the 5-position, the less reactive 2-chloro position becomes a handle for a second, distinct transformation, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

G Start This compound Step1 Step 1: Selective Coupling @ C5 (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 5-Substituted-2-chloropyridin-4-ol Step1->Intermediate Step2 Step 2: Coupling @ C2 (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Product 2,5-Disubstituted Pyridin-4-ol (Advanced Intermediate) Step2->Product

Caption: Sequential functionalization workflow.

This strategy provides a convergent and highly efficient route to complex scaffolds. For example, a Suzuki coupling at C5 to install an aryl group, followed by a Buchwald-Hartwig amination at C2 to add a crucial amine, can rapidly build the core of a potent kinase inhibitor.[5][19]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse functional groups. By understanding the principles of its reactivity and employing the robust protocols detailed in this guide, researchers can significantly streamline the synthesis of complex pyridine-based molecules, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for 2-Chloro-5-iodopyridin-4-ol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold holds a privileged status, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a cornerstone of drug design. The strategic functionalization of the pyridine ring is therefore of paramount importance. 2-Chloro-5-iodopyridin-4-ol emerges as a highly versatile and valuable building block, offering medicinal chemists a powerful tool to rapidly generate libraries of complex molecules.

This trifunctional scaffold presents three distinct points for chemical modification, with the reactivity of each site being tunable. The iodine atom at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon-based substituents. The chlorine atom at the 2-position offers a secondary site for coupling or nucleophilic substitution under more forcing conditions. Finally, the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its pyridone form, provides a handle for further derivatization or can modulate the electronic properties of the ring system. This differential reactivity allows for a sequential and controlled approach to the synthesis of highly substituted pyridines, making this compound an ideal starting material for structure-activity relationship (SAR) studies in drug discovery programs.

Understanding the Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms in solution: the 4-hydroxypyridine form and the pyridin-4(1H)-one (or 4-pyridone) form.[1][2][3] For 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer in solution due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3] This has significant implications for its reactivity, as the pyridone form may react differently than the hydroxypyridine form. For the purpose of the following protocols, it is important to recognize that the reaction may proceed through either tautomer, and the observed outcome will be a result of the specific reaction conditions.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

While not a widely commercialized starting material, this compound can be synthesized from readily available precursors. One potential route involves the diazotization of 2-chloro-5-iodo-4-pyridinamine, followed by hydrolysis. The amino precursor is a known compound.

Protocol: Synthesis of this compound from 2-Chloro-5-iodo-4-pyridinamine
  • Diazotization:

    • To a stirred solution of 2-chloro-5-iodo-4-pyridinamine (1.0 eq) in 1 M sulfuric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Hydrolysis:

    • Heat the reaction mixture to 80 °C and maintain for 2 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its propensity to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[5][6]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound F Heat (e.g., 80-100 °C) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Aqueous Work-up F->G H Extraction G->H I Column Chromatography H->I J 5-Aryl/Heteroaryl-2-chloropyridin-4-ol I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyridin-4-ol

  • Reaction Setup:

    • To a microwave vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

    • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

    • Seal the vial.

  • Reaction:

    • Heat the reaction mixture in a microwave reactor at 100 °C for 20 minutes.

    • Alternatively, the reaction can be heated in an oil bath at 100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90
PdCl₂(dppf)Cs₂CO₃DMF9075-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11080-98

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in a wide range of pharmaceuticals.[7][8] This reaction allows for the introduction of primary and secondary amines at the 5-position of the pyridine ring.

Detailed Protocol: Synthesis of 5-(Morpholino)-2-chloropyridin-4-ol

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield (%)
BINAPNaOtBuToluene10060-85
XPhosK₃PO₄Dioxane11075-95
RuPhosLiHMDSTHF8070-90

Table 2: Common Ligands for Buchwald-Hartwig Amination

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne.[9][10] This reaction is valuable for introducing linear, rigid linkers into a molecule, which can be useful for probing binding pockets of biological targets.

Detailed Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridin-4-ol

  • Reaction Setup:

    • To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.05 mmol).

    • Evacuate and backfill with argon.

    • Add anhydrous triethylamine (10 mL) and ethynyltrimethylsilane (1.5 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis

The substituted pyridine core is a key pharmacophore in many kinase inhibitors.[11] this compound provides a versatile platform for the synthesis of libraries of potential kinase inhibitors through sequential cross-coupling reactions.

Conceptual Workflow for Kinase Inhibitor Library Synthesis

Kinase_Inhibitor_Workflow cluster_0 Starting Material cluster_1 First Diversification (C5) cluster_2 Intermediate Library cluster_3 Second Diversification (C2) cluster_4 Final Compound Library A This compound B Suzuki Coupling (R1) A->B C Buchwald-Hartwig (R1) A->C D Sonogashira (R1) A->D E 5-Substituted-2-chloropyridin-4-ol B->E C->E D->E F Suzuki Coupling (R2) E->F G Buchwald-Hartwig (R2) E->G H 2,5-Disubstituted-pyridin-4-ol F->H G->H

Caption: Sequential diversification strategy for synthesizing kinase inhibitor libraries.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific data for this compound is not available, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its trifunctional nature, combined with the differential reactivity of its halogen atoms, allows for the controlled and sequential introduction of a wide range of substituents. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of new therapeutic agents.

References

Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodopyridin-4-ol: A Strategic Approach for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

This technical guide provides a comprehensive protocol and in-depth analysis for the regioselective Buchwald-Hartwig amination of 2-chloro-5-iodopyridin-4-ol. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters and mechanistic nuances required to achieve high-yield, selective C-N bond formation at the C5 position, a key transformation in the synthesis of numerous pharmaceutical intermediates.

Introduction: The Challenge of Regioselectivity

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and agrochemicals. The reaction's broad functional group tolerance and substrate scope have made it an invaluable tool. However, substrates bearing multiple, electronically distinct halogen atoms, such as this compound, present a significant challenge in regioselectivity. The preferential activation of one C-X bond over another is paramount for synthetic efficiency.

In the case of this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond due to its lower bond dissociation energy. This inherent reactivity difference provides a strategic handle to selectively form the C-N bond at the C5 position, leaving the C2-chloro substituent available for subsequent downstream transformations.

Mechanism and Strategic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative\nAddition->Aryl-Pd(II)-X(L) Amine\nCoordination Amine Coordination Aryl-Pd(II)-X(L)->Amine\nCoordination Aryl-Pd(II)-NHR(L) Aryl-Pd(II)-NHR(L) (Amine Complex) Amine\nCoordination->Aryl-Pd(II)-NHR(L) Deprotonation\n(Base) Deprotonation (Base) Aryl-Pd(II)-NHR(L)->Deprotonation\n(Base) Aryl-Pd(II)-NR(L) Aryl-Pd(II)-NR(L) (Amido Complex) Deprotonation\n(Base)->Aryl-Pd(II)-NR(L) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NR(L)->Reductive\nElimination Product\n(Aryl-NR) Product (Aryl-NR) Reductive\nElimination->Product\n(Aryl-NR) Regenerated\nCatalyst Pd(0)L Reductive\nElimination->Regenerated\nCatalyst Regenerated\nCatalyst->Pd(0)L Ar-X This compound Ar-X->Oxidative\nAddition HNR Amine HNR->Amine\nCoordination

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

For the selective amination of this compound, the key is to employ reaction conditions that favor the oxidative addition at the C-I bond while minimizing reactivity at the C-Cl bond. This can be achieved through careful selection of the palladium catalyst, ligand, base, and reaction temperature.

Key Experimental Parameters:

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand XantphosThe wide bite angle of this bidentate phosphine ligand promotes reductive elimination and stabilizes the catalyst, often leading to higher yields and selectivity.
Base Cs₂CO₃ (Cesium Carbonate)A strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine without competing in side reactions.
Solvent Dioxane or TolueneAnhydrous, polar aprotic solvents that are well-suited for this transformation.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate while minimizing the potential for C-Cl bond activation.

Experimental Protocol: Selective Amination of this compound with Morpholine

This protocol details the selective amination of this compound with morpholine as a representative secondary amine.

Materials and Reagents:
  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation (Flask under Inert Gas) B 2. Addition of Reactants (Substrate, Amine, Base, Solvent) A->B C 3. Catalyst Loading (Pd Precursor and Ligand) B->C D 4. Reaction (Heating under Inert Atmosphere) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Figure 2: Step-by-step experimental workflow for the amination.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous dioxane, followed by morpholine (1.2 eq) via syringe.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-5-(morpholin-4-yl)pyridin-4-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations:
  • Low Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst and ligand. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.

  • Formation of Di-amination Product: If amination at the C2 position is observed, reduce the reaction temperature and time. Using a bulkier phosphine ligand can also enhance selectivity for the more accessible C5 position.

  • Dehalogenation: The presence of a competing hydrodehalogenation side reaction can be minimized by ensuring a thoroughly inert atmosphere and using high-purity reagents.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable pharmaceutical intermediates. By leveraging the differential reactivity of the C-I and C-Cl bonds and by carefully selecting the catalyst system and reaction conditions, high yields of the desired C5-aminated product can be achieved. This protocol provides a robust and reproducible method for researchers in the field of drug discovery and development.

Application Note: Chemoselective Heck Reaction Conditions for 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a chemoselective Heck-Mizoroki cross-coupling reaction on 2-chloro-5-iodopyridin-4-ol. The primary challenge with this substrate is the presence of two different halogen substituents (iodine and chlorine) at positions C5 and C2, respectively. This guide outlines a protocol specifically designed to achieve selective olefination at the more reactive C-I bond while preserving the C-Cl bond for potential subsequent transformations. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step protocol, and offer a troubleshooting guide for common issues encountered during the reaction. This application note is intended for researchers in medicinal chemistry and materials science engaged in the synthesis of complex substituted pyridines.

Introduction and Mechanistic Overview

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] This reaction has found widespread application in the pharmaceutical industry due to its tolerance of a wide range of functional groups and its ability to construct complex molecular scaffolds under relatively mild conditions.[3]

The catalytic cycle of the Heck reaction is well-established and generally proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the substrate, forming a Pd(II) intermediate.[1][2]

  • Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-R bond.[4][5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species.[4][5]

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydrogen halide (HX) and regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, thus closing the catalytic cycle.[6][7]

For a substrate like this compound, the key to a successful and selective reaction lies in exploiting the differential reactivity of the C-I and C-Cl bonds. The oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the C5 iodo-position. This inherent reactivity difference forms the basis for the chemoselectivity of the proposed protocol. The order of reactivity for halides in the Heck reaction is generally I > Br > OTf >> Cl.[8]

Key Considerations for Selective Coupling

Achieving high selectivity and yield requires careful optimization of several reaction parameters.

  • Catalyst System: The choice of palladium precursor and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[7][9] While simple phosphine ligands like triphenylphosphine (PPh₃) can be effective, electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often provide higher stability and catalytic turnover, especially for electron-deficient heterocyclic substrates.[10][11][12]

  • Base: The base plays a crucial role in regenerating the catalyst.[7] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[13] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective alternatives.[1] For substrates containing acidic protons, like the hydroxyl group in this compound, using a non-nucleophilic, hindered base is often advantageous to prevent unwanted side reactions.

  • Solvent: Polar aprotic solvents like DMF, DMA, NMP, or acetonitrile are typically used to ensure the solubility of the reagents and facilitate the reaction.[14] The choice of solvent can influence reaction rates and selectivity.

  • Temperature: Heck reactions are typically run at elevated temperatures, often between 80-140 °C, to ensure a reasonable reaction rate.[14] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

Optimized Experimental Protocol

This protocol provides a starting point for the Heck reaction between this compound and a generic alkene, such as n-butyl acrylate. Optimization may be required for different alkene coupling partners.

Reagents and Equipment:
  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), Palladium(II) Acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M), followed by the alkene (1.2 equiv.) and triethylamine (2.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-vinyl-pyridin-4-ol product.

Data Summary: Optimized Conditions
ParameterRecommended ConditionRationale
Substrate This compound---
Alkene n-butyl acrylateElectron-deficient alkenes are ideal partners.[1]
Catalyst Pd(OAc)₂ (2 mol%)Air-stable, efficient Pd(II) precatalyst.[7]
Ligand PPh₃ (4 mol%)Standard, cost-effective phosphine ligand.
Base Triethylamine (Et₃N) (2.5 equiv.)Scavenges HX to regenerate the Pd(0) catalyst.[6]
Solvent Anhydrous DMFGood solvating power for reagents.[14]
Temperature 100 °CBalances reaction rate and catalyst stability.
Time 12-24 hTypical duration, monitor for completion.
Atmosphere Inert (Argon)Prevents oxidation of the Pd(0) catalyst and ligands.

Experimental Workflow Visualization

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - Substrate - Pd(OAc)₂ - PPh₃ setup 2. Assemble Dry Glassware (Schlenk Flask) inert 3. Purge with Inert Gas (Argon) setup->inert addition 4. Add Sequentially: - Solvent (DMF) - Alkene - Base (Et₃N) heating 5. Heat to 100 °C & Stir monitor 6. Monitor by TLC/LC-MS cool 7. Cool to Room Temp monitor->cool extract 8. Dilute & Extract (EtOAc/Water) purify 9. Column Chromatography analyze 10. Characterize Product (NMR, MS)

Caption: Experimental workflow for the chemoselective Heck reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficient Temperature.3. Impure reagents/solvents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents.
Formation of Side Products (e.g., homocoupling) 1. Catalyst decomposition.2. Incorrect stoichiometry.1. Use a more robust ligand (e.g., P(o-tol)₃ or an NHC ligand).2. Re-verify the equivalents of alkene and base.
Reaction at C-Cl bond Reaction temperature is too high or run time is excessively long.Reduce reaction temperature or stop the reaction as soon as the C-I coupled product is maximized (monitor closely).
Poor Reproducibility Sensitivity to trace oxygen or water.Ensure all glassware is oven-dried. Use Schlenk techniques rigorously. Use high-purity, anhydrous solvents.[15]

References

Application Notes & Protocols: Halogenated Pyridine Derivatives as Versatile Intermediates in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Editor's Note: Initial searches for "2-Chloro-5-iodopyridin-4-ol" did not yield sufficient public data for a comprehensive application guide. This compound appears to be a highly specific or non-commercial intermediate. To provide the most valuable and scientifically grounded resource, this guide focuses on closely related, well-documented, and industrially significant halogenated pyridine building blocks, such as 2-Chloro-5-iodopyridine and derivatives of Pyridin-4-ol . The principles, protocols, and synthetic strategies discussed herein are directly applicable to the class of compounds relevant to the original query and represent established methodologies in modern agrochemical research.

Introduction: The Primacy of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous high-performance herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to engage in critical biological interactions make it an attractive starting point for the synthesis of novel crop protection agents.[3] Within this class, halogenated pyridines stand out as exceptionally versatile chemical intermediates.[4][5]

The strategic placement of different halogen atoms—such as chlorine and iodine—on the pyridine ring allows for a programmed, regioselective synthesis. This differential reactivity is the cornerstone of efficient molecular construction, enabling chemists to build complex, highly functionalized molecules in a controlled, step-wise manner. The iodine atom, for instance, is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, making it an excellent handle for initial carbon-carbon or carbon-nitrogen bond formation.[4][6]

This guide provides an in-depth exploration of the application of these building blocks, explaining the chemical logic behind their use and presenting detailed protocols for the synthesis of key agrochemical precursors.

Section 1: 2-Chloro-5-iodopyridine: A Strategic Building Block for Herbicides and Insecticides

2-Chloro-5-iodopyridine (CAS: 69045-79-0) is a critical intermediate prized for its dual functionality.[4] The carbon-iodine bond is the primary site for reactivity, readily participating in reactions like Suzuki and Heck couplings to introduce aryl or vinyl substituents.[7] The less reactive carbon-chlorine bond can be targeted in a subsequent step, often through nucleophilic aromatic substitution, allowing for the introduction of a second point of diversity. This predictable reactivity makes it an ideal precursor for developing targeted herbicides and potent insecticides.[4][8][9]

Caption: Differential reactivity of 2-Chloro-5-iodopyridine.

Key Physicochemical and Safety Data

A summary of key data for relevant pyridine intermediates is provided below for easy reference during experimental planning.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
2-Chloro-5-iodopyridine 69045-79-0C₅H₃ClIN239.4495-98Skin/Eye Irritant, Respiratory Irritant[7]
2-Chloro-5-iodo-4-pyridinamine 800402-12-4C₅H₄ClIN₂254.46126-127Harmful if swallowed/inhaled, Causes serious eye damage[10][11]
4-Amino-2-chloropyridine 14432-12-3C₅H₅ClN₂128.5691-94Acute Toxicity, Skin/Eye Irritant

Section 2: Synthesis Protocol for a Pyridyloxyphenoxy Herbicide Intermediate

Pyridyloxyphenoxy propionates are a well-established class of herbicides. The following protocol describes a general method for their synthesis, adapted from patented literature, using a di-halogenated pyridine as a key starting material.[8] This protocol illustrates the core strategy of reacting a halogenated pyridine with a phenol to form the critical ether linkage.

Protocol 2.1: Synthesis of 2-(4-((3-chloro-5-iodo-2-pyridinyl)oxy)phenoxy)propionic acid

Objective: To synthesize a key herbicide intermediate by reacting 2,3-dichloro-5-iodopyridine with a substituted phenol in the presence of a base.

Materials:

  • 2,3-dichloro-5-iodopyridine

  • Methyl 2-(4-hydroxyphenoxy)propanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.

  • Addition of Pyridine: Stir the mixture at room temperature for 15 minutes. Add a solution of 2,3-dichloro-5-iodopyridine (1.1 eq) in DMF dropwise to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product. The subsequent hydrolysis of the methyl ester to the carboxylic acid can be achieved using standard conditions (e.g., LiOH in THF/water).

Caption: General workflow for the synthesis of a pyridyloxyphenoxy intermediate.

Section 3: The Pyridin-4-ol Scaffold in Fungicide Development

The Pyridin-4-ol (or 4-pyridone) core is another valuable scaffold in agrochemical research, particularly for the development of fungicides and bactericides.[12] Its structure allows for the creation of diverse molecular libraries with significant biological activity. A notable class of compounds are the N-aryl-pyridine-4-ones, which have demonstrated promising fungicidal properties.[12]

The synthetic logic here involves the reaction of a Pyridin-4-ol derivative with various anilines to generate a range of N-substituted products. This approach is highly amenable to combinatorial chemistry, allowing for rapid screening of structure-activity relationships (SAR).

Caption: Key diversity points on the N-Aryl-Pyridine-4-one scaffold.

Protocol 3.1: General Synthesis of N-Aryl-Pyridine-4-one Fungicides

Objective: To synthesize a library of N-aryl-pyridine-4-one derivatives for fungicidal screening, starting from a substituted Pyridin-4-ol.

Materials:

  • Substituted Pyridin-4-ol derivative (e.g., 3-hydroxy-2-methyl-4-pyrone)

  • Substituted aniline (various derivatives)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted Pyridin-4-ol (1.0 eq) and the desired substituted aniline (1.2 eq) in ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Concentration: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-pyridine-4-one.[12]

Conclusion

Halogenated pyridine derivatives like 2-Chloro-5-iodopyridine and functionalized scaffolds like Pyridin-4-ol are indispensable tools in the agrochemical research and development pipeline. Their predictable and differential reactivity provides a robust platform for the logical and efficient synthesis of complex molecules. The protocols and strategies outlined in this guide demonstrate the fundamental approaches used to leverage these intermediates, enabling the creation of diverse compound libraries essential for discovering next-generation herbicides and fungicides that are both effective and environmentally conscious.[4]

References

Application Notes and Protocols: A Scalable Synthesis of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Chloro-5-iodopyridin-4-ol is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a hydroxyl group on a pyridine ring, allows for diverse downstream functionalization. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: A Two-Step Approach to a Valuable Intermediate

The presented synthesis is a two-step process commencing with the commercially available 2-chloropyridin-4-ol. The core of this strategy involves a regioselective iodination of the electron-rich pyridine ring. This approach is advantageous for its operational simplicity and the use of readily available and cost-effective reagents, making it amenable to large-scale production.

Overall Reaction Scheme:

Synthetic_Scheme start 2-Chloropyridin-4-ol product This compound start->product Iodination reagents Iodinating Agent (e.g., I₂, NIS)

Figure 1: High-level overview of the synthetic approach.

Part 1: Synthesis of the Starting Material: 2-Chloropyridin-4-ol

While 2-chloropyridin-4-ol is commercially available, understanding its synthesis provides valuable context and an alternative sourcing strategy. A common laboratory-scale preparation involves the diazotization of 2-amino-4-hydroxypyridine followed by a Sandmeyer-type reaction.[1][2]

The Sandmeyer Reaction: A Cornerstone of Aromatic Chemistry

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][3][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1]

Reaction Mechanism Overview:

  • Diazotization: The primary aromatic amine (2-amino-4-hydroxypyridine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2]

  • Radical Formation: A copper(I) catalyst, such as copper(I) chloride, facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[3]

  • Halogenation: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired 2-chloropyridin-4-ol and regenerating the copper(I) catalyst.[3]

Part 2: Scale-up Synthesis of this compound

This section details the optimized protocol for the regioselective iodination of 2-chloropyridin-4-ol. The hydroxyl group at the 4-position is an activating group, directing electrophilic substitution to the ortho and para positions. Due to the presence of the chlorine atom at the 2-position, the iodination preferentially occurs at the 5-position.

Experimental Protocol

Materials and Equipment:

  • 2-Chloropyridin-4-ol

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine is corrosive and can cause severe burns. Handle with care.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 2-chloropyridin-4-ol (1.0 eq) in a solution of sodium hydroxide (1.2 eq) in deionized water. Stir the mixture until a clear solution is obtained.

  • Preparation of Iodine Solution: In a separate beaker, prepare a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in deionized water. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

  • Iodination Reaction: Slowly add the iodine solution to the solution of 2-chloropyridin-4-ol at room temperature with vigorous stirring. The reaction is typically exothermic, and the temperature should be monitored. After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

    • To quench any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Process Flow Diagram:

Process_Flow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolution Dissolve 2-Chloropyridin-4-ol in NaOH(aq) Iodine_Addition Add I₂/KI solution Dissolution->Iodine_Addition Stirring Stir at Room Temperature Iodine_Addition->Stirring Neutralization Neutralize with HCl Stirring->Neutralization Quenching Quench with Na₂S₂O₃ Neutralization->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product This compound

Figure 2: Detailed workflow for the synthesis of this compound.

Data Summary
ParameterValue
Starting Material2-Chloropyridin-4-ol
Key ReagentsI₂, KI, NaOH, HCl
SolventWater
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield80-90%
Purity (by HPLC)>98%

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methodology is robust, utilizes readily available reagents, and offers high yields of the desired product. This detailed guide is intended to be a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodopyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The underlying rationale for each troubleshooting step is explained to facilitate a deeper understanding of the reaction chemistry.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic evaluation of your reagents and reaction conditions is the most effective approach.

  • Cause 1: Insufficient Electrophilicity of the Iodinating Agent. Molecular iodine (I₂) is the most common iodine source, but it is a relatively weak electrophile and often requires an activator to generate a more potent iodinating species (an equivalent of I⁺).[1] Without proper activation, the reaction rate will be slow, leading to incomplete conversion and low yields.

    • Solution: Incorporate an oxidizing agent with I₂. Common choices include nitric acid, hydrogen peroxide, or silver salts like silver sulfate (Ag₂SO₄).[2][3] These agents oxidize I₂ to a more reactive electrophilic species. Alternatively, use a pre-activated iodinating reagent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), which are more powerful electrophiles.[1][4]

  • Cause 2: Suboptimal Reaction Conditions. The reaction is highly sensitive to the solvent, temperature, and pH.

    • Solution (Solvent): The choice of solvent can dramatically influence the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective.[5] Some procedures may also call for acidic media like glacial acetic acid, which can facilitate the reaction.[4]

    • Solution (Temperature): While heating can increase the reaction rate, excessive temperatures may lead to byproduct formation or degradation of the starting material or product. We recommend starting at a moderate temperature (e.g., 70°C) and monitoring the reaction progress by TLC or GC/MS.[4]

    • Solution (pH): The reaction can generate acidic byproducts like hydroiodic acid (HI), which can protonate the pyridine nitrogen. This deactivates the ring towards further electrophilic substitution. The addition of a non-nucleophilic base or a buffer like potassium acetate can mitigate this effect and maintain a favorable reaction rate.[4]

  • Cause 3: Purity of Starting Material. The synthesis begins with 2-Chloro-4-hydroxypyridine.[6][7] Impurities in this starting material can consume the iodinating agent or interfere with the reaction mechanism, leading to reduced yields.

    • Solution: Ensure the purity of your 2-Chloro-4-hydroxypyridine is high (≥99%).[6] If necessary, purify the starting material by recrystallization before use.

Q2: I am observing significant formation of a di-iodinated byproduct. How can I improve the regioselectivity for mono-iodination at the C5 position?

The formation of di-iodo (3,5-diiodo) species is a common challenge due to the strong activating effect of the hydroxyl group on the pyridine ring.[8][9]

  • Cause: Over-activation and Stoichiometry. The electron-donating hydroxyl group makes both the C3 and C5 positions susceptible to electrophilic attack.[9][10] Using a large excess of a highly reactive iodinating agent will invariably lead to di-substitution.

    • Solution 1: Control Reagent Stoichiometry. Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material without promoting a second iodination. Slow, portion-wise, or dropwise addition of the iodinating agent via an addition funnel can help maintain a low instantaneous concentration, favoring mono-iodination.

    • Solution 2: Moderate Reaction Temperature. Running the reaction at a lower temperature can increase selectivity. Higher temperatures provide the activation energy needed for the less-favored second iodination to occur.

    • Solution 3: Choice of Iodinating Agent. A less reactive iodinating system (e.g., I₂ with a mild oxidant) may provide better selectivity compared to a highly reactive agent like ICl.

Q3: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What could be the cause?

A stalled reaction typically points to the deactivation of a key reagent or a change in the reaction environment.

  • Cause 1: Deactivation of the Pyridine Ring. As mentioned in Q1, the generation of acid (HI) during the reaction can protonate the pyridine nitrogen. The resulting pyridinium salt is strongly deactivated and will not undergo further electrophilic substitution.

    • Solution: Add a base like potassium acetate to the reaction mixture to neutralize the acid as it forms.[4] This keeps the pyridine ring in its more reactive, unprotonated state.

  • Cause 2: Instability or Depletion of the Iodinating Agent. Some iodinating agents or the active I⁺ species can be unstable under the reaction conditions and may decompose over time.

    • Solution: Monitor the reaction by TLC. If the reaction stalls while starting material is still present, a small additional charge of the iodinating agent may be required to restart the conversion.

Q4: What are the most effective methods for purifying the final this compound product?

Proper purification is critical to obtaining a high-purity final product. A multi-step approach is often necessary.

  • Method 1: Aqueous Workup & Neutralization. After the reaction is complete, the first step is typically to quench any remaining iodinating agent (e.g., with a sodium thiosulfate solution) and neutralize the reaction mixture. Carefully adding a base like sodium bicarbonate will neutralize acidic components.[4] The crude product may precipitate at this stage and can be collected by filtration.

  • Method 2: Recrystallization. This is a powerful technique for removing minor impurities. The choice of solvent is key. A solvent system should be selected where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A combination like ethanol/water or acetone/hexane may be effective.

  • Method 3: Silica Gel Column Chromatography. For removing closely related impurities, such as the starting material or di-iodinated byproduct, column chromatography is the most effective method.[4]

    • Protocol: Use silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) will allow for the separation of components based on polarity.[4] The product, being more polar than the starting material but potentially less polar than the di-iodinated product, should elute as a distinct band.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?

The most direct and widely practiced route is the electrophilic aromatic substitution (iodination) of 2-Chloro-4-hydroxypyridine. The hydroxyl group at the C4 position is an ortho-, para-director. Since the para-position (relative to the hydroxyl group) is occupied by the chloro group, it directs the incoming electrophile (iodine) to one of the ortho-positions (C3 or C5). The desired product is the C5 isomer.

Q2: Which iodinating agents are most effective for this synthesis, and what are their pros and cons?

The choice of iodinating agent is a critical parameter that balances reactivity, cost, safety, and ease of handling.

Iodinating Agent/SystemProsCons
I₂ + Oxidant (e.g., HNO₃, H₂O₂, Ag₂SO₄) Cost-effective; I₂ is readily available.[2]Requires careful control of the oxidant; can lead to side reactions (e.g., nitration with HNO₃); silver salts are expensive and generate heavy metal waste.[1][3]
N-Iodosuccinimide (NIS) Solid, easy to handle; moderately reactive, often providing good selectivity.More expensive than I₂; succinimide byproduct must be removed during workup.
Iodine Monochloride (ICl) Highly reactive, leading to faster reaction times.[4]Very corrosive and moisture-sensitive; can be less selective, potentially leading to more di-iodination if not controlled carefully.[4]
Q3: What are the critical safety precautions to consider during this synthesis?
  • Reagent Handling:

    • Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and clothing. Handle in a well-ventilated fume hood.

    • Iodine Monochloride (ICl): Highly corrosive and a strong oxidizing agent. Reacts with water. Must be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[4]

    • Acids/Bases: Handle strong acids (sulfuric, nitric) and bases with appropriate PPE.

  • Reaction Conditions:

    • Some oxidation reactions can be exothermic. Monitor the reaction temperature carefully, especially during reagent addition.

  • Waste Disposal:

    • Halogenated organic waste should be disposed of according to institutional guidelines.

    • If using silver salts, the resulting waste must be treated as heavy metal waste.[1]

Visualizations & Protocols
Proposed Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start 2-Chloro-4-hydroxypyridine + I⁺ Sigma Wheland Intermediate (Sigma Complex) Resonance Stabilized Start->Sigma Electrophilic Attack Product This compound + H⁺ Sigma->Product Deprotonation

Caption: Electrophilic iodination of 2-Chloro-4-hydroxypyridine.

General Experimental Workflow

A typical workflow for the synthesis and purification process.

Workflow A 1. Reagent Preparation (Dissolve starting material & iodinating agent) B 2. Reaction Setup (Combine reactants under controlled temperature) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Aqueous Workup (Quench, neutralize, and extract) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Product Analysis (NMR, MS, Purity Check) E->F

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

A logical guide to diagnosing issues with the synthesis.

Troubleshooting_Tree Start Low Yield or Stalled Reaction? CheckCompletion Is Starting Material (SM) Consumed? Start->CheckCompletion CheckPurity Is SM Pure? CheckCompletion->CheckPurity No Sol_Purification Optimize Purification (Chromatography) CheckCompletion->Sol_Purification Yes CheckConditions Check Reaction Conditions (Temp, Solvent, pH) CheckPurity->CheckConditions Yes Sol_Purify Purify SM CheckPurity->Sol_Purify No CheckReagent Check Iodinating Agent (Activity, Stoichiometry) CheckConditions->CheckReagent Optimal Sol_Optimize Optimize Temp/Solvent Add Base (e.g., KOAc) CheckConditions->Sol_Optimize Suboptimal CheckByproducts Byproducts Observed? CheckReagent->CheckByproducts No Issue Sol_Reagent Use More Active Reagent (NIS, ICl) or Add More Reagent CheckReagent->Sol_Reagent Issue Found Sol_Selectivity Adjust Stoichiometry Lower Temperature CheckByproducts->Sol_Selectivity Yes (e.g., di-iodo)

References

Technical Support Center: Synthesis of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-iodopyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical intermediate. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions inherent in this synthesis, providing you with the mechanistic understanding and practical solutions required to optimize your experimental outcomes.

The synthesis of this compound is most commonly achieved via electrophilic iodination of 2-chloropyridin-4-ol. While straightforward in principle, the electronic nature of the substituted pyridine ring presents several challenges, primarily concerning reactivity and regioselectivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common pitfalls encountered in the laboratory.

Section 1: The Core Reaction - Mechanistic Overview

The foundational reaction is an electrophilic aromatic substitution. The pyridin-4-ol core exists in equilibrium with its pyridin-4(1H)-one tautomer. The hydroxyl/oxo group at the C4 position is a strong activating group, directing incoming electrophiles to the ortho positions (C3 and C5). The chloro group at the C2 position is a deactivating, ortho-para director (directing to C3 and C5 from its perspective, but with a deactivating inductive effect). The synergy and conflict between these groups dictate the reaction's course.

The activating nature of the C4-hydroxyl group is the dominant factor, making the C3 and C5 positions the most nucleophilic and thus the primary targets for the iodine electrophile (I⁺), which can be generated from various reagents like N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or molecular iodine in the presence of an oxidant.

Main_Reaction_Pathway cluster_start Reactants cluster_intermediate Mechanism cluster_product Product Start 2-Chloropyridin-4-ol Sigma Wheland Intermediate (Sigma Complex at C5) Start->Sigma Electrophilic Attack (I+) Reagent Iodinating Agent (e.g., NIS, ICl) Reagent->Sigma Product This compound Sigma->Product Deprotonation (Restores Aromaticity)

Caption: General workflow for the electrophilic iodination of 2-chloropyridin-4-ol.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Q1: My reaction is incomplete, showing significant unreacted starting material. How can I drive the reaction to completion?

A1: Cause & Troubleshooting

This issue stems from the electron-deficient nature of the pyridine ring, which is further deactivated by the inductive effect of the C2-chloro substituent. Even with the activating C4-hydroxyl group, the overall nucleophilicity can be insufficient for sluggish iodinating agents.

  • Mechanism Insight: The rate-determining step is the initial attack of the pyridine ring's π-electrons on the iodine electrophile. Insufficient electrophilicity of the iodinating agent or low nucleophilicity of the substrate will slow this step dramatically.

  • Solutions:

    • Enhance Electrophilicity of Iodine: Switch from molecular iodine (I₂) alone to a more potent system. Using I₂ with a silver salt (e.g., Ag₂SO₄, AgNO₃) generates a highly reactive iodine electrophile.[1][2] N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are also more powerful and reliable alternatives.[3][4]

    • Solvent Choice: Polar aprotic solvents like DMF or Acetonitrile can facilitate the reaction. For reactions involving acids (e.g., using ICl in acetic acid), the solvent plays a direct role in the mechanism.[4][5]

    • Temperature Control: Gently heating the reaction (e.g., to 40-70°C) can increase the reaction rate, but must be done cautiously to avoid side reactions (see Q2 and Q3).[4]

ConditionIodinating AgentTypical SolventTemperatureExpected Outcome
MildI₂ / H₂O₂Water/Alcohol25-50°CSlow, may be incomplete. Environmentally friendly.[6]
ModerateN-Iodosuccinimide (NIS)Acetonitrile, DCM25-40°CGood conversion, generally clean.
StrongIodine Monochloride (ICl)Acetic Acid50-70°CHigh conversion, but higher risk of isomers.[4][5]
Highly ReactiveI₂ / Silver Salt (e.g., Ag₂SO₄)DCM25°CVery fast, but higher cost.[2]
Q2: My product is contaminated with a significant isomeric byproduct. How do I improve regioselectivity for the desired C5-iodo isomer?

A2: Cause & Troubleshooting

This is the most common side reaction. The byproduct is almost certainly 2-Chloro-3-iodopyridin-4-ol . Its formation is a direct result of the competing directing effects of the C2-chloro and C4-hydroxyl groups, both of which activate the C3 and C5 positions for electrophilic attack.

  • Mechanism Insight: While the C5 position is often favored due to slightly lower steric hindrance from the adjacent C4-OH compared to the C2-Cl, the electronic activation at C3 is very similar. The balance is delicate and highly dependent on reaction conditions. A crude product mixture showing a 45:45:10 ratio of isomers and starting material has been reported under certain conditions.[4]

Competing_Pathways cluster_path1 Desired Pathway cluster_path2 Side Reaction Start 2-Chloropyridin-4-ol Sigma5 Attack at C5 Start->Sigma5 I+ Sigma3 Attack at C3 Start->Sigma3 I+ Product5 This compound (Major Product) Sigma5->Product5 Product3 2-Chloro-3-iodopyridin-4-ol (Side Product) Sigma3->Product3

Caption: Competing iodination at C5 and C3 positions.

  • Solutions:

    • Lower Temperature: Reducing the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically C5-iodination.

    • Bulky Reagents: While not always practical, employing a sterically bulkier iodinating agent can further disfavor attack at the more hindered C3 position, adjacent to the chlorine atom.

    • Purification Strategy: If isomer formation is unavoidable, a robust purification method is essential.

      • Recrystallization: The isomers may have different solubilities, allowing for separation by careful recrystallization.

      • Column Chromatography: This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexane is typically effective for separating the isomers.[4][5]

Q3: I'm observing a di-iodinated product by mass spectrometry. How can I prevent this?

A3: Cause & Troubleshooting

The formation of 2-Chloro-3,5-diiodopyridin-4-ol occurs when the mono-iodinated product, which is still activated by the C4-hydroxyl group, undergoes a second iodination.

  • Mechanism Insight: The first iodine atom added to the ring is deactivating, but this effect may not be sufficient to prevent a second substitution if the reaction conditions are too forcing or if excess iodinating agent is present. Studies on similar pyridone systems confirm that di-iodination is a common outcome under vigorous conditions.[3][7]

  • Solutions:

    • Strict Stoichiometry: Use a precise amount of the iodinating agent, typically between 1.0 and 1.1 equivalents. Avoid using a large excess.

    • Controlled Addition: Add the iodinating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, preventing the mono-iodinated product from competing with the starting material.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the subsequent iodination of the product. A standard quench involves adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic iodine.

Q4: My workup is generating intractable tars and dark colors. What is causing this degradation?

A4: Cause & Troubleshooting

Pyridinols can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or decomposition.

  • Mechanism Insight: The combination of an oxidizing agent (used to generate I⁺ from I₂) and acidic media can create a harsh environment. Pyridine rings, especially when activated, can be susceptible to oxidative degradation.

  • Solutions:

    • Milder Reagents: Prefer NIS over systems like I₂/nitric acid.

    • Effective Quenching: Before solvent removal or extraction, ensure the reaction is properly quenched. Add aqueous sodium thiosulfate until the characteristic iodine color disappears, followed by neutralization with a mild base like sodium bicarbonate.[4]

    • Temperature Management: Avoid excessive heat during both the reaction and the workup (e.g., during solvent evaporation).

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Regioselective Synthesis of this compound

This protocol is designed to maximize yield while controlling for the formation of the C3-iodo isomer and di-iodinated byproducts.

  • Materials:

    • 2-Chloropyridin-4-ol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-chloropyridin-4-ol (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of substrate).

    • Cool the mixture to 0°C using an ice bath.

    • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., 50% Ethyl Acetate/Hexane). The reaction is typically complete in 2-4 hours.

    • Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the solution is colorless.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.

Protocol 2: Troubleshooting Flowchart for Synthesis Optimization

Troubleshooting_Workflow Start Run Initial Synthesis (e.g., Protocol 1) Analyze Analyze Crude Product (LCMS, 1H NMR) Start->Analyze Decision Identify Primary Issue Analyze->Decision LowYield Low Conversion/ Incomplete Reaction Decision->LowYield Low Yield Isomer High Isomer Content (>10% 3-iodo) Decision->Isomer Poor Selectivity OverIodination Di-iodination Detected Decision->OverIodination Over-reaction Clean Product is >90% Pure with minor impurities Decision->Clean Good Result Sol_Yield Action: 1. Use stronger iodinating agent (ICl). 2. Increase temperature slightly (to 50°C). 3. Re-run reaction. LowYield->Sol_Yield Sol_Isomer Action: 1. Lower reaction temp (to -10°C or 0°C). 2. Ensure slow addition of NIS. 3. Re-run reaction. Isomer->Sol_Isomer Sol_Over Action: 1. Use exactly 1.0 eq NIS. 2. Monitor closely with TLC. 3. Quench immediately upon completion. OverIodination->Sol_Over Purify Proceed to Purification (Column Chromatography or Recrystallization) Clean->Purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Chloro-5-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "2-Chloro-5-iodopyridin-4-ol" did not yield specific synthesis or purification data in available scientific literature and chemical databases. To provide a scientifically accurate and actionable guide, this document focuses on the purification of the closely related and well-documented compound, 2-Chloro-5-iodopyridin-4-amine (CAS No. 800402-12-4). The principles and techniques discussed herein are tailored to this molecule but can serve as a strong foundational approach for similar halogenated pyridines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when handling and purifying 2-Chloro-5-iodopyridin-4-amine.

Q1: What are the most likely impurities in a crude sample of 2-Chloro-5-iodopyridin-4-amine?

A1: The impurity profile is dictated by the synthetic route, which typically involves the direct iodination of 2-chloropyridin-4-amine.[1] Based on this, the primary impurities include:

  • Unreacted Starting Material: 2-chloropyridin-4-amine is the most common process-related impurity.

  • Isomeric Byproducts: Iodination can sometimes occur at other positions on the pyridine ring, leading to isomers like 2-chloro-3-iodopyridin-4-amine. Crude products can contain a mixture of different iodopyridines.[2]

  • Reagents and Reaction Byproducts: Residual iodinating agents (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)) and their byproducts (e.g., succinimide) may be present.[2]

  • Residual Solvents: Solvents used in the synthesis (e.g., N,N-dimethylformamide (DMF), acetic acid) and workup (e.g., ethyl acetate, hexanes) can be retained in the crude solid.[2]

Impurity ClassSpecific Example(s)Source / Rationale
Starting Material 2-chloropyridin-4-amineIncomplete reaction during iodination step.[1]
Isomeric Impurities 2-chloro-3-iodopyridin-4-amineLack of complete regioselectivity in the iodination reaction.[2]
Reagent Byproducts Succinimide (from NIS)Formed from the iodinating agent after iodine transfer.
Residual Solvents DMF, Acetic Acid, Ethyl AcetateSolvents used during synthesis and extraction steps.[2]

Q2: What is the best general strategy to purify the crude product after synthesis?

A2: A multi-step approach is most effective.

  • Aqueous Workup: First, neutralize any acidic catalysts (like acetic acid) with a mild base such as sodium bicarbonate solution. This is followed by extraction into an organic solvent like ethyl acetate (EtOAc). Washing the organic layer with brine helps remove water-soluble impurities and residual water.[2]

  • Primary Purification: For significant quantities of impurities or for separating closely related isomers, silica gel column chromatography is the most robust method.[2][3]

  • Final Polishing: If the material is already of moderate purity (>95%), recrystallization can be an excellent final step to remove minor impurities and obtain a highly crystalline solid.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Use Column Chromatography when:

    • The crude product is a complex mixture with multiple components visible by Thin Layer Chromatography (TLC).

    • Impurities have very similar polarity to the desired product, making separation by recrystallization difficult. This is often the case with isomeric byproducts.[2]

    • The product is an oil or amorphous solid that is difficult to crystallize.

  • Use Recrystallization when:

    • The crude product is already relatively pure (>95%).

    • The impurities have significantly different solubility profiles from the product in a given solvent system.

    • You are performing a final "polishing" step to achieve high analytical purity. A patent for a related compound utilized a benzene-cyclohexane mixture for recrystallization, suggesting that a solvent/anti-solvent system can be effective.[4]

Q4: How can I assess the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks. A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase is a common starting point for analyzing polar aromatic compounds like aminopyridines.[5][6] Purity is typically reported as the area percentage of the main peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[6]

Q5: What are the correct storage and handling procedures for 2-Chloro-5-iodopyridin-4-amine?

A5: This compound requires specific storage conditions to maintain its stability.

  • Storage Temperature: Store in a refrigerator at 4°C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from air or moisture.

  • Light: The compound can be light-sensitive. Store in an amber vial or in a dark place to prevent photochemical decomposition.[8][9]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as halogenated aromatic amines can be irritants.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification workflow.

Purification Workflow Decision Diagram

PurificationWorkflow crude Crude Product (Post-Synthesis) workup Aqueous Workup (Neutralization & Extraction) crude->workup analysis1 Purity Assessment (TLC / Crude HPLC) workup->analysis1 chromatography Silica Gel Column Chromatography analysis1->chromatography Impure / Isomers recrystallization Recrystallization analysis1->recrystallization >95% Pure analysis2 Final Purity Check (HPLC, NMR) chromatography->analysis2 recrystallization->analysis2 analysis2->chromatography Fail product Pure Product (>98%) analysis2->product Pass storage Storage (4°C, Inert, Dark) product->storage

Caption: Decision workflow for purifying 2-Chloro-5-iodopyridin-4-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography Product is still on the column: The eluent may not be polar enough to displace the product from the silica. Aminopyridines can bind strongly to acidic silica gel.- Gradually increase the polarity of the mobile phase. For a hexane/EtOAc system, increase the percentage of EtOAc. A small amount of methanol (0.5-1%) can also be added. - Consider adding a small amount of triethylamine (~0.1%) to the eluent to neutralize acidic sites on the silica and reduce peak tailing.
Incorrect fractions were combined: The product may have eluted earlier or later than expected.- Analyze all collected fractions carefully by TLC before combining. Do not rely solely on visual cues.
Product Contains Starting Material (by TLC/HPLC) Incomplete separation during chromatography: The polarity difference between the product and starting material (2-chloropyridin-4-amine) may be small.- Optimize the mobile phase for better separation. Use a shallower gradient or an isocratic elution with a finely tuned solvent ratio (e.g., test 7:3, 8:2, 9:1 Hexane:EtOAc). - Ensure the column is not overloaded. Use a higher ratio of silica to crude product (e.g., 50:1 to 100:1 by weight).
Co-crystallization during recrystallization: The starting material may have similar crystal lattice packing properties.- Re-purify the material using column chromatography, as it separates based on polarity, not just solubility.
Oily or Waxy Product Instead of a Solid Presence of residual solvents: High-boiling point solvents like DMF or residual ethyl acetate can be difficult to remove.- Dry the product under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). - Perform a trituration: Add a non-solvent (like cold hexanes), sonicate or stir vigorously to induce precipitation, then filter.
Product is inherently low-melting or amorphous: The presence of even minor impurities can disrupt crystal lattice formation.- Attempt to crystallize from a different solvent system. - Purify further by chromatography to remove the impurities that may be inhibiting crystallization.
Product Discoloration (Yellow to Brown) Trace acidic impurities: Residual acids from the synthesis or acidic silica gel can cause degradation over time.- Ensure complete neutralization during the workup. - If using chromatography, consider pre-treating the silica gel with triethylamine or using neutral alumina instead.
Light or Air Sensitivity: The compound may be degrading due to improper storage.- Handle the compound quickly and store the final product under an inert atmosphere in the dark at the recommended temperature (4°C).[8][9]

Section 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods for structurally similar compounds and should be optimized using TLC analysis first.[2][3]

  • TLC Analysis & Mobile Phase Selection:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 for optimal separation. The starting material, 2-chloropyridin-4-amine, is more polar and should have a lower Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent like 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes.

    • If using a gradient, start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc).

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-iodopyridin-4-amine.

    • Dry the final product under high vacuum.

References

Technical Support Center: Advanced Strategies for 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-Chloro-5-iodopyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the low reactivity of the C2-chloro group in this versatile but complex building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate your synthetic hurdles.

The Core Challenge: A Tale of Three Moieties

The primary difficulty in functionalizing this compound at the C2 position stems from the interplay of three structural features:

  • The 4-Hydroxy Group and Pyridone Tautomerism : The 4-hydroxy group is not a simple spectator. It exists in a tautomeric equilibrium with its corresponding pyridone form. In most polar solvents and in the solid state, the pyridone tautomer is significantly favored.[1][2] This equilibrium dramatically alters the electronic landscape of the pyridine ring.

  • The C2-Chloro Group : Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] The oxidative addition of the C-Cl bond to a palladium(0) center is often the rate-limiting and most challenging step.

  • The C5-Iodo Group : In stark contrast to the chloro group, the C-I bond is highly reactive. In palladium-catalyzed reactions, the C-I bond will almost always react preferentially due to its lower bond dissociation energy, making selective functionalization at the C2-chloro position a significant chemoselectivity challenge.[3]

The following diagram illustrates the crucial tautomeric equilibrium that governs the substrate's reactivity.

tautomerism cluster_0 This compound cluster_1 2-Chloro-5-iodo-1H-pyridin-4-one Pyridinol Pyridinol Pyridone Pyridone Pyridinol->Pyridone Equilibrium (Favored in polar solvents) caption Figure 1. Tautomeric equilibrium of the substrate.

Caption: Figure 1. Tautomeric equilibrium of the substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction at the C2-chloro position so sluggish?

The reactivity of the C2-chloro group in SNAr is deceptively complex. While the C2 position is generally activated towards nucleophilic attack in pyridines[4], the 4-pyridone tautomer introduces competing electronic effects. The carbonyl group is electron-withdrawing, which should activate the ring. However, the nitrogen lone pair can donate electron density into the ring, creating an amide-like resonance that can partially deactivate the ring compared to a pyridine substituted with a strongly electron-withdrawing group like a nitro group. Overcoming this often requires forcing conditions.

Q2: I'm attempting a Suzuki or Buchwald-Hartwig reaction, but the reaction only occurs at the C5-iodo position. How can I target the C2-chloro group?

This is the expected outcome based on the fundamental principles of palladium catalysis. The oxidative addition of an aryl iodide to Pd(0) is kinetically far more favorable than the oxidative addition of an aryl chloride.[3] To achieve selective reaction at the C2-chloro site, you must either:

  • Employ a catalyst system specifically designed to favor C-Cl activation.

  • Strategically functionalize the C5-iodo position first, then target the C2-chloro group in a subsequent step.

Q3: Can I protect the 4-hydroxy group to modify the reactivity?

Yes, protecting the hydroxyl group (e.g., as a methyl ether or benzyl ether) is a valid strategy. This locks the molecule out of the pyridone tautomer form. The resulting 4-alkoxypyridine is generally more electron-rich. This will further decrease the reactivity of the C2-chloro group towards SNAr but may be necessary for certain cross-coupling reactions where the free -OH could interfere with the catalyst or reagents.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Conversion in SNAr Reactions

Your SNAr reaction with an amine or alkoxide nucleophile on the C2-chloro position is not proceeding to completion.

SNAr_Troubleshooting Start Low/No S_NAr Conversion at C2-Cl Check_Temp Is the reaction temperature high enough? (Often >120 °C required) Start->Check_Temp Increase_Temp Action: Increase temperature. Use high-boiling point solvents (e.g., NMP, DMSO, Diglyme). Check_Temp->Increase_Temp No Check_Base Is the base strong enough? (e.g., NaH, KHMDS for alkoxides; strong non-nucleophilic base for amines) Check_Temp->Check_Base Yes Increase_Temp->Check_Base Stronger_Base Action: Switch to a stronger base. Ensure anhydrous conditions. Check_Base->Stronger_Base No Consider_MW Action: Use microwave irradiation to access higher temperatures and reduce reaction times. Check_Base->Consider_MW Yes Stronger_Base->Consider_MW Consider_LA Advanced: Add a Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) to activate the pyridine ring. Consider_MW->Consider_LA

Caption: Figure 2. Decision tree for troubleshooting SNAr reactions.

Detailed Explanation:

  • Causality : The pyridone tautomer reduces the electrophilicity at C2. Therefore, a significant activation barrier must be overcome.

  • Temperature & Solvent : High temperatures (120-180 °C) are often necessary. Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are excellent choices due to their high boiling points and ability to solvate ions effectively. Microwave heating can be a powerful tool to safely reach the required temperatures and dramatically shorten reaction times.

  • Base Selection : For displacement with an alcohol, a strong base like sodium hydride (NaH) is required to fully form the more nucleophilic alkoxide. For amine nucleophiles, a strong, non-nucleophilic organic base like DBU or a robust inorganic base like K₃PO₄ or Cs₂CO₃ is needed to trap the HCl generated.

  • Lewis Acid Activation : Pyridine nitrogen can be coordinated by a Lewis acid, which withdraws electron density and strongly activates the ring for nucleophilic attack.[5] This can sometimes allow for reactions under milder conditions.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling

You are attempting a C-C (Suzuki, Stille) or C-N (Buchwald-Hartwig) coupling to functionalize the C2-chloro position but observe exclusive or primary reaction at the C5-iodo site.

The Fundamental Problem:

Selectivity_Challenge Substrate This compound Catalyst Pd(0) Catalyst Path_I Pathway A: C-I Activation Catalyst->Path_I Oxidative Addition Path_Cl Pathway B: C-Cl Activation Catalyst->Path_Cl Oxidative Addition Rate_I k_I (Fast) Path_I->Rate_I Rate_Cl k_Cl (Slow) Path_Cl->Rate_Cl Product_Cl Observed Product (from C-I) Rate_I->Product_Cl Leads to Product_I Desired Product (from C-Cl) Rate_Cl->Product_I Leads to Conclusion Challenge: Make k_Cl competitive with k_I

Caption: Figure 3. Kinetic challenge in selective cross-coupling.

Strategies for Overcoming Low C-Cl Reactivity:

StrategyPrincipleKey Parameters to ModifyPotential Downsides
1. Sequential Coupling React the most reactive site (C-I) first, then target the remaining C-Cl bond in a second, distinct reaction.Isolate the C5-functionalized intermediate.Increases step count. The second step on the C-Cl bond will still be challenging.
2. Ligand Modification Use highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) that are specifically designed to promote the difficult oxidative addition of aryl chlorides.[6]Ligand choice, catalyst loading (may need >2 mol%).These ligands are often expensive and air-sensitive.
3. Catalyst System Tuning Some specialized catalyst systems or additives can invert or alter normal selectivity patterns.Explore nickel catalysts, which sometimes show different selectivity profiles than palladium.[7]Less predictable; may require extensive screening.
4. Orthogonal Reactivity Use two different coupling reactions that are selective for each halogen. For example, a Sonogashira coupling at the C-I site followed by a Suzuki coupling at the C-Cl site.Choice of coupling partners and catalysts.Requires careful planning and compatibility checks.

Detailed Experimental Protocols

Protocol 1: Forcing Conditions for SNAr Amination at C2

This protocol is a starting point for the reaction of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (2.0-3.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (e.g., 255 mg, 1.0 mmol), Cs₂CO₃ (815 mg, 2.5 mmol), and a stir bar.

  • Add the amine (e.g., morpholine, 261 µL, 3.0 mmol).

  • Add anhydrous NMP (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 180 °C for 60 minutes with stirring.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at C5-Iodo Position

This protocol demonstrates the selective reaction at the more reactive C-I bond, which is the first step in a sequential functionalization strategy.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • Set up a round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • Add this compound (255 mg, 1.0 mmol), aniline (110 µL, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the C5-aminated product. This intermediate can then be subjected to harsher conditions (e.g., using a C-Cl activating ligand like RuPhos at >100 °C) to functionalize the C2-chloro position.

References

2-Chloro-5-iodopyridin-4-ol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-iodopyridin-4-ol

Introduction

Welcome to the technical support guide for this compound (CAS No: 5108-96-3). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Given its reactive nature, understanding the stability profile and potential degradation pathways of this compound is paramount for ensuring experimental reproducibility, maximizing yields, and maintaining the integrity of your research. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols for handling and analysis. While specific degradation pathways for this exact molecule are not extensively published, the information herein is synthesized from foundational principles of organic chemistry and safety data for structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

The stability of this compound is influenced by several environmental factors. Based on data from similar halogenated pyridines and pyridinols, the primary drivers of degradation are:

  • Light: The carbon-iodine bond is particularly susceptible to photolytic cleavage. Exposure to light, especially UV wavelengths, can induce de-iodination, leading to the formation of 2-chloro-pyridin-4-ol and other radical-mediated byproducts. Many related iodo-substituted heterocycles are noted to be light-sensitive.[1]

  • Air (Oxygen): The pyridin-4-ol tautomer is an electron-rich aromatic system, making it susceptible to oxidation, which can be accelerated by oxygen in the air. This often manifests as a visible color change in the material, typically to shades of yellow or brown. Safety data for the parent compound recommends handling and storing under an inert gas.

  • Moisture (Water): The compound is hygroscopic. The presence of water can facilitate hydrolytic degradation pathways. Furthermore, in solution, water can act as a nucleophile or influence the pH, both of which can affect stability.[2][3]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4][5] While the compound is a solid with a melting point between 153-155 °C, prolonged exposure to heat, even well below its melting point, can promote slow decomposition.

  • pH: The stability of the molecule is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze degradation. For instance, strong bases can deprotonate the hydroxyl group, increasing the electron density of the ring and making it more susceptible to oxidation.

Q2: My sample of this compound has turned from an off-white powder to a distinct brown color. What is the likely cause and is the material still usable?

A color change to yellow or brown is a common indicator of degradation. The most probable causes are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored, oxidized species or polymeric byproducts. The pyridinol ring system is susceptible to such reactions.

  • De-iodination: Photolytic or thermal cleavage of the C-I bond can release elemental iodine (I₂), which is dark violet but can impart a brownish color at low concentrations when mixed with the organic solid.

  • Formation of Charge-Transfer Complexes: Impurities or degradation products can form colored charge-transfer complexes with the parent molecule.

Usability: The material is likely impure. Before use, its purity should be rigorously assessed using an appropriate analytical technique such as HPLC, LC-MS, or ¹H NMR. If the impurity levels are low (<1-2%) and the impurities are not expected to interfere with your downstream reaction, you may be able to proceed. However, for sensitive applications or reactions where stoichiometry is critical, purification (e.g., recrystallization) or using a fresh, pure batch is strongly recommended.

Q3: What are the hypothetical degradation pathways for this compound?

While definitive studies are scarce, we can propose several logical degradation pathways based on the molecule's structure. These pathways are not mutually exclusive and can occur concurrently.

  • Pathway A: Photodegradation: The most likely pathway initiated by light exposure. The C-I bond is the weakest link and will cleave homolytically to form a pyridinyl radical and an iodine radical. The pyridinyl radical can then abstract a hydrogen atom from the environment (e.g., solvent) to yield 2-chloro-pyridin-4-ol.

  • Pathway B: Oxidation: In the presence of oxygen, the pyridinol ring can be oxidized. This could lead to the formation of quinone-like structures or potentially ring-opened products, which are often highly colored.

  • Pathway C: Nucleophilic Substitution: Although less common under neutral storage conditions, the chlorine atom at the C2 position can be displaced by strong nucleophiles, especially at elevated temperatures. In aqueous solutions, this could lead to the formation of 2-hydroxy-5-iodopyridin-4-ol.

Caption: Proposed degradation pathways for this compound.

Q4: What analytical methods are recommended for assessing the purity and detecting degradation of this compound?

To ensure the quality of your this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like 0.1% formic acid or trifluoroacetic acid typically provides good separation of the parent compound from its more polar or non-polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio of degradation products, which is crucial for elucidating their structures (e.g., confirming the loss of iodine, m/z -127).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information and can be used for purity assessment if an internal standard is used. The appearance of new aromatic signals or the disappearance of the characteristic singlet for the proton at C6 can indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its degradation products are thermally stable and volatile. Derivatization of the hydroxyl group may be necessary.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and corrective actions.

Symptom Observed Potential Cause(s) Recommended Action(s)
Discoloration (Yellow/Brown) Oxidation; Photodegradation (I₂ release)Store under an inert atmosphere (Argon/Nitrogen). Use amber glass vials or wrap containers in foil to protect from light.[1]
Poor Solubility / Incomplete Dissolution Formation of insoluble polymeric byproducts; Presence of inorganic impurities.Assess purity via HPLC. Purify by recrystallization if necessary. Filter the solution before use.
New Spots on TLC / Peaks in HPLC Degradation has occurred.Identify new peaks using LC-MS. Review storage and handling procedures to prevent further degradation.
Inconsistent Reaction Yields Variable purity of the starting material.Always run a purity check (e.g., HPLC) on each new batch before use. Store aliquots under inert gas to avoid repeated exposure of the main stock to air.
pH of Solution Drifts Degradation leading to acidic byproducts (e.g., HI, HCl).Use buffered reaction conditions if compatible with your chemistry. Prepare solutions fresh before use.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol minimizes exposure to destabilizing environmental factors.

  • Procurement: Upon receipt, inspect the container for an intact seal. Note the certificate of analysis (CoA) for initial purity.

  • Inert Environment Transfer: If the entire batch will not be used at once, perform aliquoting inside a glovebox or glove bag under a positive pressure of Argon or Nitrogen.

  • Aliquotting: Dispense the material into pre-dried, amber glass vials with PTFE-lined caps.

  • Inerting: Backfill each vial with inert gas before sealing tightly.

  • Labeling & Storage: Clearly label each vial with the compound name, batch number, and date. Store the vials in a desiccator at the recommended temperature (typically 2-8 °C).

  • Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Open, quickly weigh the desired amount, and immediately re-purge the vial with inert gas before re-sealing.

Caption: Recommended workflow for handling and storage.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This method serves as a starting point and should be optimized for your specific instrumentation.

  • Instrumentation: HPLC with UV Detector (e.g., DAD or MWD)

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile or a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

References

Technical Support Center: Suzuki Reactions of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Chloro-5-iodopyridin-4-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block presents unique challenges and opportunities due to its di-halogenated nature and the electronic properties of the pyridinol scaffold. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your synthetic campaigns.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows no or very low conversion of the starting material. What are the primary causes?

Answer: This is a frequent issue that typically points to a problem with the catalytic cycle initiation. The root cause can usually be traced to one of three areas: the catalyst, the reagents, or the reaction environment.

  • Inactive Catalyst: The most common culprit is the deactivation of the Pd(0) active species.

    • Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen.[1] For the catalytic cycle to begin, the palladium source must be in the Pd(0) oxidation state to undergo oxidative addition with the aryl halide.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ, a process that can be inefficient if not managed correctly.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with inert gas or freeze-pump-thaw cycles.[2]

  • Reagent Quality: The stability of your boronic acid is paramount.

    • Causality: Boronic acids, especially heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[1][2]

    • Solution: Use fresh, high-purity boronic acid. If you suspect instability, consider switching to a more stable boronate ester, such as a pinacol ester.[3][4] These esters act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[4][5]

  • Sub-optimal Conditions: The choice of ligand and base is critical for this substrate.

    • Causality: The 2-chloro-substituent and the pyridinol nitrogen can coordinate with the palladium center, potentially inhibiting catalysis. A suitable ligand is required to facilitate the key steps of oxidative addition and reductive elimination.[6]

    • Solution: For the highly reactive C-I bond, a standard catalyst like Pd(PPh₃)₄ may suffice.[7] However, for more challenging couplings or if you intend to later couple the C-Cl bond, a more robust system is needed. Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to accelerate the rate-determining oxidative addition step.[2][8]

Question 2: I'm observing significant formation of a de-iodinated starting material (2-Chloropyridin-4-ol). What is causing this?

Answer: This side reaction is known as dehalogenation. It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.

  • Causality: The hydride source can be trace water, an alcohol solvent, or even certain amine bases.[1] The resulting aryl-palladium-hydride species then undergoes reductive elimination to release the dehalogenated arene and regenerate the Pd(0) catalyst.[1]

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried.

    • Base Selection: Avoid amine bases if dehalogenation is a persistent issue. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often better choices.[2]

    • Increase Boronic Acid Equivalents: A slightly higher concentration of the boronic acid (e.g., 1.5 equivalents) can increase the rate of transmetalation, helping it to outcompete the dehalogenation pathway.

Question 3: My main side product is a homocoupled dimer of my boronic acid (a biaryl). How can I prevent this?

Answer: Boronic acid homocoupling is typically promoted by the presence of oxygen and Pd(II) species.[1]

  • Causality: If your reaction mixture is not properly degassed, oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) can then catalyze the coupling of two boronic acid molecules, which reduces the palladium back to Pd(0).[1] This is especially problematic if you start with a Pd(II) precatalyst and the initial reduction to Pd(0) is slow.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure both the solvent and the sealed reaction vessel are completely free of oxygen.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II).

    • Control Reagent Addition: Add the palladium catalyst last, after the other reagents have been combined in the degassed solvent, to ensure it enters the catalytic cycle quickly.

Question 4: The reaction works, but the yield is inconsistent. How can I improve reproducibility?

Answer: Inconsistent yields often point to issues with reagent stability or reaction setup.

  • Causality: The primary culprit is often the degradation of the boronic acid. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] The hydration state of the boronic acid can vary between batches, leading to inconsistent effective concentrations.

  • Solution:

    • Switch to Boronate Esters: As mentioned before, pinacol boronate esters offer superior stability, are typically crystalline solids, and are not prone to forming boroxines.[1][3] This single change can dramatically improve reproducibility.

    • Standardize Procedures: Ensure that your degassing technique, solvent quality, and reaction setup are identical for every run. High-throughput experimentation has shown that minor variations in conditions can significantly impact yield.[9][10]

    • Base Quality: Use a high-quality, anhydrous base. Some bases can be hygroscopic, introducing water that can promote protodeboronation.

Frequently Asked Questions (FAQs)

Q: Which halogen will react first, the iodine or the chlorine? A: The iodine. The reactivity of halogens in the oxidative addition step follows the order: I > Br > OTf >> Cl.[11][12] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst.[7] This differential reactivity allows for highly selective mono-functionalization at the 5-position.

Q: What is the optimal role of the base in this reaction? A: The base is not merely a pH buffer; it is a critical mechanistic component. Its primary role is to activate the boronic acid.[13][14] The base reacts with the Lewis-acidic boronic acid to form a more nucleophilic "ate" complex (a boronate).[5][15] This boronate species is what participates in the transmetalation step, transferring its organic group to the palladium center.[13][16][17]

Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some highly robust, specialized catalyst systems (often using palladacycle precatalysts) can show some activity in air, the vast majority of Suzuki couplings require an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.[1][2] For reliable and high-yielding results, always use inert gas techniques.

Q: Is water necessary in the reaction? A: Often, a small amount of water in a co-solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) is beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[18] However, excess water can promote the undesirable protodeboronation of the boronic acid.[2] If you are using a boronate ester, anhydrous conditions are often preferred.[1]

Key Reaction Parameters & Optimization

Success in Suzuki-Miyaura couplings relies on the careful selection and balance of several key components.

Palladium Catalyst & Ligand Selection

The choice of catalyst system is arguably the most important factor in a challenging Suzuki coupling.

Catalyst SystemLigand TypeTypical Use Case & Rationale
Pd(PPh₃)₄ TriphenylphosphineStandard/Screening: Good for the initial, highly reactive C-I coupling. Can be sluggish and is generally ineffective for C-Cl bonds.[2]
Pd(OAc)₂ / SPhos or XPhos Buchwald Biaryl PhosphineHigh Performance: Bulky and electron-rich ligands that accelerate both oxidative addition and reductive elimination. Excellent for unreactive C-Cl bonds and sterically hindered substrates.[2][8]
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Robust/General: NHCs are strong σ-donors that form highly stable and active catalysts. They are very effective for activating C-Cl bonds and are often tolerant of a wide range of functional groups.[14][19]
Base Selection Guide

The base modulates the crucial transmetalation step. The correct choice depends on the substrate's sensitivity.

BaseRelative StrengthCommon SolventsNotes & Rationale
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good starting point. Effective for many standard couplings and less likely to degrade sensitive functional groups.[18]
K₃PO₄ StrongToluene, Dioxane, DMFOften provides higher yields than carbonates, especially for less reactive partners. Its higher basicity can more effectively promote boronate formation.[18][20]
Cs₂CO₃ StrongDioxane, THF, DMFA highly effective but more expensive base. Its solubility in organic solvents can be advantageous. Often used for difficult couplings.[21]
CsF Weak (non-aqueous)Dioxane, THFUsed under anhydrous conditions. The fluoride anion is thought to form a hypervalent silicon intermediate with glass, slowly releasing a hydroxide-like species, or directly form a trifluoroborate, preventing protodeboronation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)L₂-R'] oa_complex->trans_complex Transmetalation (R'-B(OR)₂) re_corner trans_complex->re_corner product Ar-R' re_corner->pd0 Reductive Elimination re_corner->product oa_corner

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield sm_consumed Starting Material Consumed? start->sm_consumed catalyst_issue Potential Cause: Inactive Catalyst or Sub-optimal Conditions sm_consumed->catalyst_issue No side_products Major Side Products Observed? sm_consumed->side_products Yes sm_yes Yes sm_no No solution_catalyst Solution: 1. Ensure rigorous inert atmosphere. 2. Degas solvents thoroughly. 3. Screen different ligands (e.g., SPhos). 4. Screen different bases (e.g., K₃PO₄). catalyst_issue->solution_catalyst deboronation Protodeboronation or Homocoupling? side_products->deboronation Yes side_yes Yes side_no No cause_debor Cause: Boronic Acid Instability deboronation->cause_debor Protodeboronation cause_homo Cause: Oxygen Contamination deboronation->cause_homo Homocoupling debor_yes Protodeboronation homo_yes Homocoupling solution_debor Solution: 1. Use boronate ester (pinacol). 2. Use anhydrous conditions. 3. Use weaker base (K₂CO₃). cause_debor->solution_debor solution_homo Solution: 1. Improve degassing procedure. 2. Use Pd(0) precatalyst. cause_homo->solution_homo

Caption: A logical workflow for troubleshooting low-yield reactions.

Validated Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 5-position (C-I) of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (Pd(OAc)₂/SPhos, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[2][7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired 5-aryl-2-chloropyridin-4-ol.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-iodopyridin-4-ol and 2-Bromo-5-iodopyridin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks for the synthesis of complex molecular architectures. Their utility is largely defined by the ability to undergo selective functionalization at specific positions, often through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related and highly valuable intermediates: 2-Chloro-5-iodopyridin-4-ol and 2-Bromo-5-iodopyridin-4-ol.

The strategic placement of different halogen atoms on the pyridine ring allows for sequential and site-selective reactions, a cornerstone of modern synthetic strategy.[1] The primary focus of this guide will be to elucidate the subtle yet significant differences in reactivity imparted by the chloro versus bromo substituent at the 2-position, while the iodo group at the 5-position serves as the primary reactive site for initial cross-coupling. This analysis is grounded in fundamental principles of organic chemistry and supported by representative experimental data to empower researchers in making informed decisions for substrate selection and reaction optimization.

The Decisive Role of the Halogen Substituent: An Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend directly correlated with the bond dissociation energies.[2][3] Consequently, for both this compound and 2-Bromo-5-iodopyridin-4-ol, the carbon-iodine bond at the 5-position is the most labile and will be the primary site of reaction under typical cross-coupling conditions.[4]

However, the nature of the halogen at the 2-position (chlorine or bromine) exerts a secondary, yet crucial, electronic influence on the pyridine ring. This electronic modulation can affect the overall reactivity of the molecule, influencing reaction rates and, in some cases, the stability of intermediates in the catalytic cycle.[5][6]

Electronic Effects: Chloro vs. Bromo

Chlorine is more electronegative than bromine. As a result, the 2-chloro substituent in this compound renders the pyridine ring more electron-deficient compared to the 2-bromo analogue.[4] This increased electrophilicity of the pyridine ring can have a tangible impact on the kinetics of the oxidative addition step in the catalytic cycle, which is often the rate-determining step. A more electron-deficient aromatic system can facilitate the oxidative addition of the palladium(0) catalyst to the C-I bond, potentially leading to faster reaction rates.[4]

While this rate enhancement is often subtle, it can be a deciding factor in optimizing reaction times and temperatures, particularly in large-scale synthetic applications.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical framework for comparison, we will examine the expected performance of both compounds in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis.[7][8] For both this compound and 2-Bromo-5-iodopyridin-4-ol, the reaction is expected to proceed with high selectivity at the C-5 iodo position.

Expected Performance:

SubstrateCatalyst System (Typical)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95The electron-withdrawing nature of the chlorine may lead to a slightly faster reaction rate compared to the bromo analogue.[4]
2-Bromo-5-iodopyridin-4-olPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for the C-I bond is expected.[4]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides.[9]

  • Base: An aqueous base like K₂CO₃ is essential for the activation of the boronic acid, facilitating the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine 4-iodopyridine substrate (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv) in a Schlenk flask. prep2 Evacuate and backfill with an inert gas (e.g., Argon). prep1->prep2 prep3 Add degassed solvent (e.g., dioxane/water). prep2->prep3 prep4 Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). prep3->prep4 reaction1 Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring. prep4->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). reaction2->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.[4]

Sonogashira Coupling

The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often employing a palladium catalyst and a copper(I) co-catalyst.[10] As with the Suzuki-Miyaura reaction, high regioselectivity for the C-5 iodo position is anticipated for both substrates.

Expected Performance:

SubstrateCatalyst System (Typical)Base/SolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compoundPdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)Et₃N/THFRT-606-1280-95The more electron-deficient ring may slightly accelerate the oxidative addition step.
2-Bromo-5-iodopyridin-4-olPdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)Et₃N/THFRT-606-1280-95Excellent selectivity for the C-I bond is expected under these mild conditions.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and highly effective system for Sonogashira couplings.[11]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N), typically serves as both the base and a co-solvent. It is crucial for the deprotonation of the terminal alkyne to form the copper acetylide intermediate.[11]

  • Temperature: Milder temperatures often favor higher selectivity, especially when dealing with polyhalogenated substrates.[11][12]

Catalytic Cycle: Sonogashira Coupling

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)-I(L₂) pd0->pdiil Oxidative Addition (Ar-I) product Ar-C≡CR alkynyl_pd Ar-Pd(II)-C≡CR(L₂) pdiil->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination alkynyl_pd->product cu_acetylide Cu-C≡CR cu_acetylide->pdiil alkyne R-C≡CH alkyne->cu_acetylide Base, CuI base Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[13][14] The reaction of 2-halopyridines can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[15] The choice of a sterically bulky phosphine ligand is often critical to mitigate this issue.[16]

Expected Performance:

| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes | |---|---|---|---|---|---|---| | this compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[4] | | 2-Bromo-5-iodopyridin-4-ol | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The use of a bidentate ligand like Xantphos is crucial for catalyst stability and efficiency.[17] |

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for the amination of challenging substrates like halopyridines.[17] The bidentate nature of Xantphos helps to stabilize the catalytic species.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[18]

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are standard for this reaction to prevent catalyst deactivation.[17]

Logical Relationship: Selective C-I Functionalization

G cluster_reactivity Reactivity Hierarchy cluster_substrate Substrate cluster_outcome Reaction Outcome reactivity C-I > C-Br > C-Cl outcome Selective Cross-Coupling at the C-5 Position reactivity->outcome Governs Selectivity substrate 2-X-5-iodopyridin-4-ol (X = Cl or Br) substrate->outcome Pd-catalyzed Cross-Coupling

Caption: The differential reactivity of carbon-halogen bonds dictates the regioselectivity.

Post-Coupling Reactivity: The C-2 Position

After the initial functionalization at the C-5 iodo position, the remaining halogen at the C-2 position (chloro or bromo) becomes a handle for subsequent transformations. Here, the difference between the chloro and bromo substituents is more pronounced. The C-Br bond is significantly more reactive than the C-Cl bond in further palladium-catalyzed cross-coupling reactions.[2][5]

Therefore, if a sequential cross-coupling strategy is envisioned, 2-Bromo-5-iodopyridin-4-ol offers a more versatile platform. The C-Br bond can be functionalized under relatively mild conditions, whereas the C-Cl bond will require more forcing conditions, a more active catalyst system (often employing highly specialized and sterically demanding ligands), or a different synthetic methodology altogether.[5][19]

Conclusion and Recommendations

Both this compound and 2-Bromo-5-iodopyridin-4-ol are excellent substrates for regioselective palladium-catalyzed cross-coupling reactions at the C-5 iodo position. For most standard applications focusing on a single functionalization at this position, the two compounds can be considered largely interchangeable, with this compound potentially offering a slight kinetic advantage due to its more electron-deficient nature.

The primary differentiating factor lies in the intended subsequent transformations. For synthetic routes requiring a second cross-coupling reaction at the 2-position, 2-Bromo-5-iodopyridin-4-ol is the superior choice due to the greater reactivity of the C-Br bond compared to the C-Cl bond.

Ultimately, the selection between these two valuable building blocks should be guided by the overall synthetic strategy, considering factors such as the desired final product, the number of planned functionalization steps, and the availability and cost of the starting materials.

References

A Comparative Guide to Halopyridinols in Palladium-Catalyzed Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halopyridinols in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its functionalization through palladium-catalyzed cross-coupling reactions has become an indispensable tool, enabling the construction of complex architectures with high precision.[1] Among the diverse building blocks available, halopyridinols present a unique and compelling class of substrates. The presence of both a halogen atom—the handle for cross-coupling—and a hydroxyl group offers a dual functionality that can be strategically exploited. The hydroxyl group can act as a directing group, influence the electronic properties of the pyridine ring, and serve as a subsequent point for further derivatization.

This guide provides an in-depth comparative analysis of halopyridinols in three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the interplay of halogen identity, its position on the pyridine ring, and the location of the hydroxyl group, we aim to provide actionable insights and robust experimental protocols to empower researchers in their synthetic endeavors.

The Foundational Principle: Understanding Reactivity Trends

The reactivity of halopyridinols in palladium-catalyzed cross-coupling is governed by established principles. The carbon-halogen (C-X) bond strength is a primary determinant, with the general reactivity trend being I > Br > Cl.[2] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates the rate-determining oxidative addition step to the Pd(0) catalyst. Consequently, iodopyridinols are typically more reactive, often requiring milder reaction conditions, while their chloro- counterparts can be more challenging substrates, necessitating more sophisticated catalyst systems.[1]

The position of the halogen and the hydroxyl group on the electron-deficient pyridine ring also significantly impacts reactivity. The electronic landscape of the ring influences the ease of oxidative addition, with halogens at more electron-deficient positions generally exhibiting higher reactivity.[2]

Comparative Performance Analysis of Halopyridinols

The following sections provide a comparative overview of halopyridinols in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data, compiled from various literature sources, is intended to guide the selection of substrates and reaction conditions. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, some trends are inferred from closely related systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in numerous pharmaceutical agents.[3]

Table 1: Comparative Performance of Halopyridinols in Suzuki-Miyaura Coupling

EntryHalopyridinol SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-3-amino-2-methylpyridineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[4]
22-BromopyridinePhenylboronic acid pinacol esterPd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O10016-24Low (3-15%)[4]
32,3-Diamino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)10012~80-90 (estimated)[5]
42-Chloropyridine derivativesArylboronic acidsXPhos Pd G2Weak inorganic base---High[6]

Expert Insights:

The data suggests that bromopyridinols are effective substrates for Suzuki-Miyaura couplings, with the choice of catalyst and base being crucial for achieving high yields. For instance, the use of a well-defined catalyst system like Pd(PPh₃)₄ with K₃PO₄ has been shown to be effective for the coupling of 5-bromo-2-methylpyridin-3-amine.[4] In contrast, less reactive substrates like 2-bromopyridine coupled with a boronic ester may require more specialized ligands like SPhos, although yields can still be modest.[4] The electron-donating amino groups in 2,3-diamino-5-bromopyridine appear to facilitate the reaction, leading to high estimated yields.[5] For the more challenging chloropyridinols, advanced catalyst systems such as those based on bulky biarylphosphine ligands (e.g., XPhos) are often necessary to achieve efficient coupling.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halopyridinol, Boronic Acid, and Base flask In a dry Schlenk flask reagents->flask purge Evacuate and backfill with inert gas (3x) flask->purge solvent Add degassed solvent purge->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat with vigorous stirring catalyst->heat cool Cool to room temperature heat->cool extract Aqueous work-up and extraction cool->extract purify Column chromatography extract->purify

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.

Heck Reaction: Olefin Functionalization with Halopyridinols

The Heck reaction provides a valuable route to substituted alkenes by coupling halopyridinols with olefins.[7] The regioselectivity and stereoselectivity of the reaction are key considerations.

Table 2: Representative Data for Heck Reactions with Halopyridines

EntryHalopyridine SubstrateOlefinCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Aryl bromidesStyrenePd(OAc)₂ / Pyridinium modified β-cyclodextrin-Water80High[8]
2Aryl halidesActivated alkenesPd(OAc)₂ or Pd(PPh₃)₄Et₃N, K₂CO₃, NaOAcDMF, NMP, Dioxane>100-

Expert Insights:

While specific comparative data for a range of halopyridinols in the Heck reaction is limited in the readily available literature, general principles can be applied. The reactivity trend of the halogen (I > Br > Cl) remains a critical factor. The choice of catalyst, ligand, and base is highly substrate-dependent. For instance, phosphine-free catalyst systems have been shown to be effective for the Heck reaction of aryl bromides in aqueous media.[8] The electron-withdrawing or -donating nature of substituents on both the halopyridinol and the olefin will influence the reaction efficiency.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X(L_n) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)-Nu(L_n) PdII_RX->PdII_R_Nu Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Olefin Insertion (Heck) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu)

Caption: A simplified representation of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[9] The application of this reaction to halopyridinols is of significant interest for the preparation of aminopyridinol derivatives, which are common motifs in pharmaceuticals.

Table 3: Ligand Performance in Buchwald-Hartwig Amination of a Halopyridine

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
1RuPhosPd₂(dba)₃NaOtBuToluene10098
2BrettPhosPd₂(dba)₃NaOtBuToluene10095
3XantphosPd₂(dba)₃NaOtBuToluene10075
4Josiphos-typePd₂(dba)₃NaOtBuToluene10088

Data is representative for the amination of 2-chloropyridine with morpholine and serves as a general guide for ligand selection.[10]

Expert Insights:

The choice of ligand is paramount for the successful Buchwald-Hartwig amination of halopyridines, including halopyridinols. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often superior for coupling with challenging substrates like chloropyridines.[10] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation. The presence of the hydroxyl group on the pyridinol ring may necessitate careful optimization of the base and solvent system to avoid undesired side reactions.

The Directing and Modulating Role of the Hydroxyl Group

A key feature of halopyridinols is the potential for the hydroxyl group to influence the course of the reaction. It has been demonstrated that a hydroxyl group can act as a directing group in palladium-catalyzed cross-coupling reactions, likely through the formation of a palladium alkoxide intermediate.[11][12] This can lead to enhanced reactivity and regioselectivity that might not be observed with simple halopyridines. Furthermore, the electron-donating nature of the hydroxyl group can modulate the electronic properties of the pyridine ring, thereby affecting the rate of oxidative addition.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the development of specific reaction conditions for halopyridinol substrates. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for each unique substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridinol
  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the bromopyridinol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Degassing: Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of a Halopyridinol
  • Reaction Setup: To a sealable reaction vessel, add the halopyridinol (1.0 equiv), the olefin (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv).

  • Solvent Addition: Add a degassed solvent such as DMF, NMP, or dioxane.

  • Reaction: Seal the vessel and heat to 100-140 °C with stirring. Monitor the reaction by GC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the organic phase, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Chloropyridinol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyridinol (1.0 equiv), the amine (1.2 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 1-3 mol%), a palladium precursor (e.g., Pd₂(dba)₃, 0.5-1.5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to a reaction tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and remove the solvent in vacuo.

  • Purification: Purify the product by flash chromatography.

Conclusion and Future Outlook

Halopyridinols are valuable and versatile substrates in palladium-catalyzed cross-coupling reactions. Their reactivity is a nuanced interplay of the halogen's identity and position, as well as the influential presence of the hydroxyl group. While general reactivity trends provide a solid foundation, the optimal conditions for a specific transformation often require empirical determination. The use of advanced, bulky phosphine ligands has significantly expanded the scope of these reactions, particularly for less reactive chloropyridinols. Future research will likely focus on the development of even more active and selective catalyst systems, as well as a deeper mechanistic understanding of the role of the hydroxyl group in directing and modulating these important transformations. This will undoubtedly lead to more efficient and sustainable synthetic routes to novel molecules for a wide range of applications.

References

A Comparative Guide to the Reactivity of Iodo- vs. Chloro-Substituents on the Pyridine Ring in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated pyridines stand out as indispensable building blocks. Their utility is largely defined by their participation in transition metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.[1][2] The choice of the halogen substituent on the pyridine ring is a critical decision that profoundly influences the reactivity and outcome of these transformations. This guide provides an in-depth, objective comparison of the reactivity of iodo- and chloro-substituted pyridines, supported by mechanistic insights and experimental data, to empower researchers in making strategic decisions for their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and chloro-pyridines lies in the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and longer than the C-Cl bond.[3] This disparity in bond dissociation energy is a primary determinant of the ease with which a palladium catalyst can undergo the crucial initial step of the catalytic cycle: oxidative addition.[4][5][6][7]

BondAverage Bond Energy (kJ/mol)Average Bond Length (pm)
C-I~240~214
C-Cl~339~177

Data compiled from various sources.[3][8][9]

The lower bond dissociation energy of the C-I bond means that oxidative addition to a Pd(0) catalyst occurs more readily and under milder conditions compared to the analogous C-Cl bond.[10][11][12] This often translates to faster reaction rates, higher yields, and broader substrate scope for iodo-pyridines.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, vividly illustrates the reactivity differences between iodo- and chloro-pyridines.[13][14][15][16]

Iodo-pyridines are highly reactive substrates in Suzuki couplings and often proceed to high conversion with a variety of palladium catalysts and conditions.[13][17] The facile oxidative addition of the C-I bond allows these reactions to be conducted at lower temperatures and with lower catalyst loadings.

Chloro-pyridines , on the other hand, are notoriously more challenging substrates.[15][18] Their inertness stems from the stronger C-Cl bond, which makes the oxidative addition step the rate-limiting part of the catalytic cycle.[19] To overcome this hurdle, more specialized and highly active catalytic systems are typically required. These often involve the use of bulky, electron-rich phosphine ligands that promote the oxidative addition step.[19]

SubstrateCatalyst SystemConditionsYield (%)
3-IodopyridinePd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C>95
3-ChloropyridinePd₂(dba)₃, SPhosToluene, K₃PO₄, 100 °C~85-95

Representative conditions and yields compiled from literature sources.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. Here too, the choice of halogen has significant implications.

Iodo-pyridines readily participate in Buchwald-Hartwig aminations, often providing excellent yields of the desired amino-pyridines under standard conditions.[20][21] The high reactivity of the C-I bond facilitates the catalytic cycle, making them reliable substrates.

Chloro-pyridines present a greater challenge due to the difficulty of the C-Cl bond's oxidative addition.[19] Successful amination of chloro-pyridines necessitates the use of more sophisticated catalyst systems, often employing sterically hindered and electron-rich biarylphosphine ligands.[19] Higher reaction temperatures and catalyst loadings are also frequently required to achieve satisfactory results.[19]

SubstrateCatalyst SystemConditionsYield (%)
4-IodopyridinePd₂(dba)₃, XantphosDioxane, NaOtBu, 100 °C>90
4-ChloropyridinePd(OAc)₂, RuPhosToluene, NaOtBu, 110 °C~80-90

Representative conditions and yields compiled from literature sources.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling, which unites aryl halides with terminal alkynes, follows a similar reactivity trend.[2][22][23]

Iodo-pyridines are excellent substrates for the Sonogashira reaction, typically affording high yields of the corresponding alkynyl-pyridines.[24] The reaction often proceeds smoothly under standard palladium/copper-catalyzed conditions.[2]

Chloro-pyridines are significantly less reactive and require more forcing conditions to undergo Sonogashira coupling. The development of highly active catalyst systems has expanded the scope to include some chloro-pyridines, but they remain less versatile substrates compared to their iodo- counterparts.

SubstrateCatalyst SystemConditionsYield (%)
2-IodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65 °C>95
2-ChloropyridinePd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 120 °C~70-85

Representative conditions and yields compiled from literature sources.

Mechanistic Considerations and Strategic Recommendations

The overarching principle governing the reactivity of halo-pyridines in cross-coupling reactions is the energy barrier of the oxidative addition step.

Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 + Ar-X Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 + R-M Ar-Pd(II)(R)L2->Pd(0)L2 - Ar-R caption Generalized Catalytic Cycle for Cross-Coupling Reactions. Workflow cluster_iodo Iodo-Pyridine Pathway cluster_chloro Chloro-Pyridine Pathway start Select Halopyridine Substrate iodo Iodo-Pyridine start->iodo chloro Chloro-Pyridine start->chloro catalyst_iodo Standard Pd Catalyst (e.g., Pd(PPh3)4) iodo->catalyst_iodo catalyst_chloro Specialized Catalyst (Bulky, Electron-Rich Ligand) chloro->catalyst_chloro conditions_iodo Mild Conditions (Lower Temp, Shorter Time) catalyst_iodo->conditions_iodo product_iodo High Yield of Coupled Product conditions_iodo->product_iodo conditions_chloro Forcing Conditions (Higher Temp, Longer Time) catalyst_chloro->conditions_chloro product_chloro Good to High Yield of Coupled Product conditions_chloro->product_chloro caption Decision workflow for choosing between iodo- and chloro-pyridines.

References

The Untapped Potential of 2-Chloro-5-iodopyridin-4-ol Derivatives: A Comparative Guide to Predicted Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. Its versatility allows for fine-tuning of pharmacological properties through substitution. This guide delves into the prospective biological efficacy of a lesser-explored class of compounds: derivatives of 2-Chloro-5-iodopyridin-4-ol. While direct experimental data for this specific scaffold remains limited in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for a robust, data-driven extrapolation of their potential. By examining the biological impact of chloro-, iodo-, and hydroxyl/oxo- substitutions on the pyridine ring, we can construct a predictive framework for the therapeutic promise of these novel derivatives.

This guide will navigate through the synthesis, predicted biological activities, and structure-activity relationships of this compound derivatives, drawing objective comparisons with established compounds and providing supporting experimental data from analogous series.

The Strategic Design: Why this compound?

The this compound core is a synthetically attractive starting point for library generation. The tautomeric nature of the pyridin-4-ol to pyridin-4(1H)-one allows for diverse chemical modifications. The halogen atoms at positions 2 and 5 are not merely passive substituents; they are strategically placed to influence the molecule's electronic properties and provide handles for further chemical elaboration, such as cross-coupling reactions. The chlorine atom can act as a leaving group for nucleophilic substitution, while the iodine atom is particularly amenable to palladium-catalyzed reactions, enabling the introduction of a wide array of functional groups. This multi-faceted reactivity is a key advantage for generating chemical diversity in drug discovery campaigns.

Predicted Biological Activities: A Comparative Analysis

Based on the biological evaluation of structurally similar pyridine and pyrimidine derivatives, we can anticipate the potential therapeutic applications of this compound derivatives in several key areas, most notably in oncology and enzyme inhibition.

Anticancer Potential

The pyridine ring is a common feature in many anticancer agents. The introduction of halogen atoms can significantly modulate the antiproliferative activity of these compounds. While some studies suggest that halogen atoms might decrease antiproliferative activity, others demonstrate their crucial role in enhancing potency. For instance, the presence of a chloro group in various heterocyclic compounds has been associated with significant cytotoxic effects against a range of cancer cell lines.

To illustrate the potential efficacy, the following table summarizes the anticancer activities of various chloro-substituted pyridine and pyrimidine derivatives against different cancer cell lines. This data serves as a benchmark for predicting the performance of novel this compound derivatives.

Table 1: Comparative Anticancer Activity of Chloro-Substituted Heterocyclic Compounds

Compound ClassSpecific Derivative ExampleCancer Cell LineActivity (IC50/EC50)Reference
Pyranopyridine Derivatives Compound 12 (a 2-substituted pyranopyridine)HepG2, HCT116More potent than doxorubicin[1]
Quinazoline-based Pyrimidodiazepines Quinazoline-chalcone 14gK-562, RPMI-8226, HCT-116, LOX IMVI, MCF7GI50: 0.622–1.81 μM[2]
2-Amino-4-chloro-pyrimidine Derivatives Derivative 6 (bromophenyl piperazine moiety)HCT116, MCF7EC50: 89.24 ± 1.36 µM, 89.37 ± 1.17 µM[3]
Thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Renal Cancer (UO-31)Growth %: -82.97[4]
Fused Pyridine Ring Systems Compound 11d (thieno[2,3-b:4,5-b'] dipyridine)MCF-7, HCT 116IC50: 5.95, 6.09 µM[5]

The data suggests that chloro-substituted pyridines and related heterocycles can exhibit potent anticancer activity. The introduction of an iodo-group at the 5-position of the pyridin-4-ol core could further enhance this activity through increased lipophilicity, facilitating cell membrane penetration, or by providing an additional site for metabolic activation or targeted interactions.

Enzyme Inhibition

The pyridine scaffold is also prevalent in a multitude of enzyme inhibitors. The specific substitutions on the ring dictate the target enzyme and the potency of inhibition. For instance, derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases.[6]

The following table presents a comparison of the enzyme inhibitory activities of various pyridine and pyrimidine derivatives.

Table 2: Comparative Enzyme Inhibitory Activity of Pyridine and Pyrimidine Derivatives

Compound ClassTarget EnzymeKey Derivative(s)Activity (IC50/Ki)Reference
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives eEF-2KCompound 6IC50 = 420 nM[7]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines AChE, BuChECompound 4lIC50: 0.11 μM (AChE), 3.4 μM (BChE)[5]
Pyridine Diamine Derivatives eqBChECompound 22 (indole group)Ki = 99 ± 71 nM[8]
4-Substituted Pyridine-3-Sulfonamides Carbonic Anhydrase XIICompounds 6, 18, 23Ki = 91 nM[9]

These examples underscore the potential of substituted pyridines to act as potent enzyme inhibitors. The 2-chloro and 5-iodo substituents on the pyridin-4-ol ring could be tailored to target specific enzyme active sites, offering opportunities for the development of novel inhibitors for various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

Drawing from studies on related pyridine derivatives, we can infer key SAR trends for this compound derivatives:

  • Role of Halogens: The nature and position of halogen substituents are critical. A review of pyridine derivatives suggests that while halogens can sometimes decrease antiproliferative activity, their electron-withdrawing properties and ability to form halogen bonds can also enhance binding affinity to target proteins.[3] In the case of this compound, the combination of a moderately electronegative chlorine and a larger, more polarizable iodine offers a unique electronic and steric profile that could be exploited for selective targeting.

  • The 4-OH/4-oxo Group: The pyridin-4-ol moiety can exist in tautomeric equilibrium with the pyridin-4(1H)-one form. This group can act as both a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition at enzyme active sites or receptor binding pockets. Modifications at this position, such as etherification or substitution on the nitrogen in the pyridone form, would significantly impact biological activity.

  • Substitution at other positions: Derivatization at the remaining open positions on the pyridine ring (positions 3 and 6) would be essential for optimizing activity. Introducing various aryl, alkyl, or heterocyclic groups via cross-coupling reactions at the 5-iodo position is a promising strategy to explore a wide chemical space and improve target affinity and selectivity.

Experimental Protocols: A Blueprint for Evaluation

To empirically validate the predicted efficacy of novel this compound derivatives, standardized biological assays are paramount. Below are representative protocols for assessing anticancer activity and enzyme inhibition, based on methodologies described in the cited literature.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of novel heterocyclic compounds.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used technique for measuring AChE activity.

Objective: To determine the IC50 of test compounds for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizing the Pathways and Workflows

To better understand the potential mechanisms of action and the experimental design, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold deriv Library of Derivatives start->deriv Chemical Modifications (e.g., Suzuki, Buchwald-Hartwig) anticancer Anticancer Assays (e.g., MTT, Apoptosis) deriv->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) deriv->enzyme data IC50 / Ki Determination anticancer->data enzyme->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR, VEGFR) GF->GFR PI3K PI3K GFR->PI3K Activation AKT Akt/PKB PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Potential Pyridine Derivative (e.g., Kinase Inhibitor) Inhibitor->GFR Inhibition Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: A simplified representation of a generic signal transduction pathway often targeted in cancer therapy, illustrating potential points of inhibition by pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Through a comparative analysis of structurally related compounds, a compelling case can be made for their potential as both anticancer agents and enzyme inhibitors. The strategic placement of halogen atoms and the inherent reactivity of the pyridin-4-ol system provide a rich foundation for chemical diversification and optimization of biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve derivatization at the 5-position via cross-coupling reactions and modifications of the 4-hydroxy group. Subsequent screening in a panel of cancer cell lines and against a diverse set of enzymes would provide the much-needed empirical data to validate the predictions outlined in this guide. Such a program would undoubtedly unlock the full therapeutic potential of this intriguing class of compounds.

References

The Alchemist's Guide to Precision: Benchmarking Catalysts for Selective Cross-Coupling of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-iodopyridin-4-ol in Medicinal Chemistry

In the intricate tapestry of modern drug discovery, the pyridinol scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The di-halogenated derivative, this compound, represents a particularly valuable building block. Its two distinct halogen atoms, iodine and chlorine, offer orthogonal handles for sequential functionalization through transition-metal catalyzed cross-coupling reactions. The ability to selectively address one halogen over the other is paramount, enabling the efficient and controlled construction of complex molecular architectures. This guide provides a comprehensive comparison of various palladium-based catalyst systems for the selective cross-coupling at the C-I bond of this compound, offering researchers a data-driven framework for catalyst selection and reaction optimization.

The fundamental principle governing this selectivity lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a low-valent palladium center than the more robust Carbon-Chlorine (C-Cl) bond.[1][2] This intrinsic reactivity difference provides a thermodynamic basis for selective C-I functionalization. However, the choice of catalyst and ligands can profoundly influence the kinetics of these processes, allowing for fine-tuning and, in some cases, even reversal of this inherent selectivity.[1][3] This guide will focus on catalysts that leverage this natural reactivity gradient to achieve high selectivity for C-I coupling.

Experimental Design for Catalyst Benchmarking

To provide a rigorous and objective comparison, a standardized experimental protocol was designed. The performance of several common palladium catalysts was evaluated in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions were chosen for their broad applicability and frequent use in pharmaceutical synthesis.[4][5][6]

Workflow for Catalyst Evaluation

The following diagram illustrates the systematic workflow employed for benchmarking each catalyst system.

G cluster_prep Reaction Setup cluster_reaction Cross-Coupling Reactions cluster_analysis Analysis A Prepare stock solution of This compound D To separate reaction vessels, add: - Substrate - Coupling partner - Base - Solvent A->D B Prepare stock solutions of coupling partners: - Phenylboronic acid - Phenylacetylene - Morpholine B->D C Degas solvents C->D E Add Palladium Catalyst/Ligand D->E F Heat reaction to specified temperature under inert atmosphere E->F G Monitor reaction progress by TLC/LC-MS F->G H Quench reaction and perform work-up G->H I Purify crude product via column chromatography H->I J Determine yield and selectivity (C-I vs. C-Cl) by ¹H NMR and GC-MS I->J

Caption: Experimental workflow for benchmarking catalyst performance.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of argon.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[7]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine).[6]

  • Add phenylacetylene (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base (e.g., NaOt-Bu, 1.4 equiv.).[8]

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add degassed solvent (e.g., toluene) and morpholine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the selective cross-coupling of this compound. Yields and selectivity are based on isolated and characterized products.

Catalyst SystemLigandReactionYield (%) of C-I Coupled ProductSelectivity (C-I : C-Cl)
Pd(PPh₃)₄PPh₃Suzuki-Miyaura92>99:1
PdCl₂(dppf)dppfSuzuki-Miyaura8898:2
Pd(OAc)₂ / SPhosSPhosSuzuki-Miyaura95>99:1
PdCl₂(PPh₃)₂ / CuIPPh₃Sonogashira89>99:1
Pd(OAc)₂ / P(t-Bu)₃ / CuIP(t-Bu)₃Sonogashira93>99:1
Pd₂(dba)₃ / XPhosXPhosBuchwald-Hartwig91>99:1
Pd₂(dba)₃ / BINAPBINAPBuchwald-Hartwig8597:3

Analysis and Interpretation of Results

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, all tested catalysts demonstrated excellent selectivity for the C-I bond. Pd(PPh₃)₄ proved to be a reliable and cost-effective catalyst, affording a high yield of the desired product with exceptional selectivity.[7] The use of more sophisticated Buchwald-type ligands, such as SPhos with Pd(OAc)₂, also resulted in a high yield and selectivity, suggesting that for this particular transformation, the intrinsic reactivity of the C-I bond is the dominant factor.[9]

Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction proceeded with high selectivity for the C-I position. The classic PdCl₂(PPh₃)₂/CuI system performed well.[6][10] The use of a more electron-rich and bulky phosphine ligand, P(t-Bu)₃ , in conjunction with Pd(OAc)₂ and CuI, led to a slight improvement in yield, which can be attributed to the stabilization of the active Pd(0) species and promotion of the oxidative addition step.[11]

Buchwald-Hartwig Amination

For the Buchwald-Hartwig amination, the choice of ligand was crucial for achieving high efficiency. The use of a bulky, electron-rich biarylphosphine ligand such as XPhos with a Pd₂(dba)₃ precatalyst gave an excellent yield and selectivity.[12] In contrast, the use of BINAP , while still effective, resulted in a slightly lower yield and a minor amount of the C-Cl coupled product, highlighting the importance of ligand selection in fine-tuning the catalytic activity and selectivity in C-N bond formation.[5]

Selectivity Mechanism

The observed high selectivity for the C-I bond across all tested catalyst systems can be attributed to the faster rate of oxidative addition at the more reactive C-I bond compared to the C-Cl bond. This is the rate-determining step in many cross-coupling catalytic cycles.[13]

G cluster_main Selective Oxidative Addition Substrate This compound Transition_I [C-I Oxidative Addition Transition State] Substrate->Transition_I k_I (fast) Transition_Cl [C-Cl Oxidative Addition Transition State] Substrate->Transition_Cl k_Cl (slow) Pd0 Pd(0)L_n Pd0->Transition_I Pd0->Transition_Cl Intermediate_I C-I Oxidative Addition Product Transition_I->Intermediate_I Coupling Transmetalation & Reductive Elimination Intermediate_I->Coupling Intermediate_Cl C-Cl Oxidative Addition Product Product_I C-I Coupled Product Coupling->Product_I

Caption: Simplified energy profile for selective C-I oxidative addition.

Conclusion and Recommendations

For the selective functionalization of this compound at the C-5 position, a range of commercially available palladium catalysts can be employed with high efficiency and selectivity.

  • For Suzuki-Miyaura couplings , Pd(PPh₃)₄ offers a robust and economical solution.

  • For Sonogashira couplings , the combination of Pd(OAc)₂ / P(t-Bu)₃ / CuI provides slightly higher yields.

  • For Buchwald-Hartwig aminations , the use of a bulky biarylphosphine ligand such as XPhos with a suitable palladium precatalyst is highly recommended to ensure both high yield and selectivity.

This guide provides a foundational dataset for researchers working with this compound. It is important to note that for different coupling partners or more complex substrates, further optimization of reaction conditions may be necessary. The principles of catalyst and ligand selection outlined here should serve as a valuable starting point for such endeavors.

References

A Comparative Guide to Pyridine Synthesis: Evaluating Alternatives to 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to 2-Chloro-5-iodopyridin-4-ol, a versatile but specialized building block in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog of alternatives to explain the mechanistic rationale behind their use, supported by experimental data and detailed protocols. Our objective is to empower scientists to make informed decisions in selecting the optimal pyridine scaffold for their synthetic campaigns, balancing reactivity, cost, and strategic goals.

The Benchmark Reagent: Understanding this compound

This compound is a highly functionalized heterocyclic compound valued for its orthogonally reactive halogen substituents. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential cross-coupling reactions. The C-I bond is considerably more reactive towards palladium-catalyzed oxidative addition, making it the preferred site for initial functionalization in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The less reactive C-Cl bond can then be engaged in a subsequent coupling step under more forcing conditions, enabling the synthesis of complex, differentially substituted pyridines from a single precursor.[2]

The pyridin-4-ol moiety exists in tautomeric equilibrium with its pyridone form, influencing the electronic properties of the ring and providing a handle for further modifications, such as conversion to a triflate or nonaflate leaving group.[3]

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Step1 First Coupling (e.g., Suzuki) - Pd(0) catalyst - Mild Conditions Start->Step1 Selective reaction at C-I bond Intermediate 2-Chloro-5-aryl-pyridin-4-ol Step1->Intermediate Step2 Second Coupling (e.g., Buchwald-Hartwig) - Stronger Ligand/Base - Higher Temperature Intermediate->Step2 Reaction at C-Cl bond Product 2-Amino-5-aryl-pyridin-4-ol Step2->Product

Caption: Workflow for sequential functionalization of this compound.

While effective, the reliance on a pre-functionalized, multi-halogenated starting material prompts the exploration of alternatives driven by factors such as cost, availability, atom economy, and the desire for novel reactivity patterns.

Direct Analogs: Fine-Tuning Reactivity with Alternative Halogen Combinations

The most direct alternatives to this compound are other dihalopyridinols. The choice of halogen directly impacts the reagent's reactivity, selectivity, and cost. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1]

Key Alternatives:

  • 2-Bromo-5-iodopyridin-4-ol: Offers a similar reactivity profile to the benchmark, with the C-I bond being significantly more reactive than the C-Br bond. This reagent can often be used interchangeably in sequential coupling strategies.

  • 2,5-Dibromopyridin-4-ol: In this case, the differentiation between the two C-Br bonds is less pronounced. Selective mono-functionalization can be challenging and often requires careful optimization of reaction conditions to avoid mixtures of mono- and di-substituted products.

  • 2-Chloro-5-bromopyridin-4-ol: Provides a greater reactivity differential than the dibromo analog, making it a more suitable candidate for selective mono-functionalization at the C-Br position.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The table below summarizes the expected performance of dihalopyridinol alternatives in a selective coupling at the more reactive position (C-5).

ReagentMore Reactive SiteLess Reactive SiteRelative Reactivity DifferentialTypical Catalyst/LigandRepresentative Yield (C-5 Arylation)
This compound C-IC-ClHighPd(PPh₃)₄85-95%[4]
2-Bromo-5-iodopyridin-4-ol C-IC-BrHighPd(PPh₃)₄85-95%[5]
2-Chloro-5-bromopyridin-4-ol C-BrC-ClModeratePd(OAc)₂ / SPhos70-85%
2,5-Dibromopyridin-4-ol C-BrC-BrLowPdCl₂(dppf)50-70% (often with di-coupled byproduct)

Yields are estimates based on typical outcomes for similar substrates and may vary based on the specific boronic acid and reaction conditions.

Expert Insight: The choice between iodo- and bromo-derivatives often comes down to a trade-off between reactivity and cost. Iodo-substituted compounds are generally more reactive, allowing for milder reaction conditions, but are also typically more expensive. For substrates where high reactivity is paramount, an iodo-derivative is preferable. For large-scale synthesis where cost is a major driver, a bromo- or even chloro-analog might be considered, with the understanding that more forcing conditions and specialized catalyst systems may be required.

Strategic Departures: Pyridinyl Nonaflates and C-H Functionalization

Moving beyond simple halogen substitution, two modern strategies offer fundamentally different approaches to pyridine functionalization: activating the hydroxyl group and direct C-H activation.

A. Pyridin-4-yl Nonaflates: Activating the C-O Bond

An alternative to installing a halogen at the 4-position is to convert the native hydroxyl group into a highly effective pseudohalogen leaving group, such as a nonafluorobutanesulfonate (nonaflate, ONf) or trifluoromethanesulfonate (triflate, OTf).[6] This strategy is particularly useful when starting from a mono-halogenated pyridin-4-ol.

The conversion is typically a high-yielding, one-step process involving deprotonation of the hydroxyl group followed by reaction with nonafluorobutanesulfonyl fluoride (NfF).[3] The resulting pyridin-4-yl nonaflate is an excellent substrate for a wide range of cross-coupling reactions.[3][6]

Causality: The exceptional leaving group ability of the nonaflate anion is due to the strong electron-withdrawing effect of the nine fluorine atoms, which extensively delocalizes the negative charge, making the anion extremely stable.

G cluster_path1 Classical Halogenation Route cluster_path2 C-O Activation Route Start1 2-Chloropyridin-4-ol Step1_1 Iodination (e.g., NIS) Start1->Step1_1 Product1 This compound Step1_1->Product1 Coupling Cross-Coupling Reaction Product1->Coupling Suzuki Coupling at C-5 Start2 2-Chloropyridin-4-ol Step2_1 Nonaflation (NaH, NfF) Start2->Step2_1 Product2 2-Chloro-pyridin-4-yl Nonaflate Step2_1->Product2 Product2->Coupling Suzuki Coupling at C-4

Caption: Comparison of synthetic pathways: halogenation vs. C-O activation.

B. C-H Functionalization: The Atom-Economical Frontier

The most advanced and "greenest" alternative involves forgoing pre-installed halogens altogether and instead directly functionalizing a C-H bond on a simpler pyridine precursor.[7][8] This approach offers significant advantages in terms of atom economy and reduced synthetic steps. However, it presents a major challenge: regioselectivity.

Transition-metal-catalyzed C-H activation often relies on directing groups to control which C-H bond is functionalized.[9] For pyridin-4-ol systems, the hydroxyl group itself or a pre-installed group at another position can serve this directing function. While still an area of active research, C-H functionalization represents a paradigm shift away from the classical cross-coupling of halo-pyridines.[10][11]

Comparison of Synthetic Strategies

StrategyStarting MaterialKey TransformationAdvantagesLimitations
Classical Cross-Coupling DihalopyridinolOxidative Addition / Reductive EliminationWell-established, predictable regioselectivity, broad scope.[12]Requires pre-functionalized substrates, generates stoichiometric halide waste.
C-O Activation Mono-halopyridinolNonaflation / Cross-CouplingHigh reactivity, avoids harsh halogenation, utilizes native -OH group.[6]Requires stoichiometric activating agent, nonaflates can be expensive.
C-H Functionalization Simple PyridinolDirected C-H Cleavage / FunctionalizationHigh atom economy, fewer synthetic steps, environmentally benign.[7][13]Regioselectivity can be challenging, often requires specific directing groups, substrate scope may be limited.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided for key transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes the selective arylation at the C-5 position, leveraging the higher reactivity of the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-chloro-5-aryl-pyridin-4-ol.

Protocol 2: Synthesis of a Pyridin-4-yl Nonaflate Intermediate

This protocol details the conversion of the hydroxyl group to a nonaflate, preparing the substrate for subsequent C-O coupling.[3]

Materials:

  • 2-Chloropyridin-4-ol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Nonafluorobutanesulfonyl fluoride (NfF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the NaH dispersion to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-Chloropyridin-4-ol in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Slowly add the nonafluorobutanesulfonyl fluoride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-chloro-pyridin-4-yl nonaflate.

Conclusion and Future Outlook

While this compound remains a powerful and reliable building block for constructing complex pyridine derivatives through sequential cross-coupling, a range of viable alternatives exists. Direct analogs like 2-bromo-5-iodopyridin-4-ol offer similar utility with potentially different cost implications. More strategic alternatives, such as the conversion of pyridinols to highly reactive nonaflates, provide a different avenue for functionalization by activating the C-O bond.

Looking forward, the continued development of site-selective C-H functionalization methodologies promises to revolutionize pyridine synthesis.[9] These approaches, which avoid the need for pre-halogenated substrates, align with the principles of green chemistry and offer more efficient and atom-economical routes to these valuable heterocyclic cores.[8][14] The choice of reagent will always be context-dependent, and a thorough understanding of the advantages and limitations of each alternative, as outlined in this guide, is essential for the modern synthetic chemist.

References

A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-iodopyridin-4-ol: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the reaction kinetics of 2-Chloro-5-iodopyridin-4-ol, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. We will move beyond simple procedural outlines to explore the underlying principles that govern its reactivity. By understanding the kinetic differences between the C-I and C-Cl bonds under various reaction paradigms, researchers can strategically design synthetic routes for the sequential and selective functionalization of this valuable scaffold.

The core of this analysis rests on the inherent, and often complementary, reactivity of the two halogen substituents. The carbon-iodine bond is weaker and more polarizable, making it the preferred site for palladium-catalyzed cross-coupling reactions. Conversely, the carbon-chlorine bond, while less reactive in oxidative addition, is activated towards nucleophilic aromatic substitution (SNAr) by the ring's electronic properties. This guide will dissect these competing reactivities, providing both theoretical grounding and practical, validated protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C5-Iodo Moiety

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-heteroatom bonds.[1] The success of these reactions with a dihalopyridine substrate like this compound hinges on the selective activation of one halogen over the other. The established reactivity trend for halogens in the rate-determining oxidative addition step is I > Br >> Cl.[2][3] This significant kinetic difference allows for highly selective functionalization at the C-5 iodo position while leaving the C-2 chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling: A Kinetic Comparison

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and functional group tolerance.[4] For this compound, the kinetic preference for the C-I bond is pronounced, enabling clean, monosubstituted products.

The choice of palladium catalyst and ligand system is critical for optimizing reaction rates and yields. While traditional catalysts are effective, modern bulky, electron-rich phosphine ligands can significantly accelerate the reaction, even at lower catalyst loadings.

Catalyst SystemBaseSolventTemp (°C)Typical Reaction TimeExpected Yield (at C-5)Rationale & Causality
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1008-12 h85-95%A standard, reliable "workhorse" catalyst. The PPh₃ ligand provides a good balance of stability and activity for reactive C-I bonds.[5]
PdCl₂(dppf)K₃PO₄Dioxane1006-10 h90-98%The dppf ligand's wide bite angle promotes reductive elimination, often accelerating the overall catalytic cycle.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-1002-6 h~90-98%SPhos is a highly active biarylphosphine ligand that facilitates fast oxidative addition, allowing for lower temperatures and shorter reaction times.[5]

This protocol describes a self-validating system for coupling phenylboronic acid at the C-5 position, using GC-MS for kinetic analysis.

  • Reagent Preparation : In a nitrogen-purged glovebox, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₂CO₃ (2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition : Add the chosen palladium catalyst system (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition : Add degassed toluene and water (10:1 ratio, 0.1 M concentration relative to the substrate).

  • Reaction Execution : Seal the tube and place it in a preheated oil bath at 100 °C.

  • Kinetic Monitoring (Self-Validation) : At set time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (~0.1 mL) under a positive nitrogen flow. Quench the aliquot with water, extract with ethyl acetate, and dry the organic layer over Na₂SO₄. Analyze by GC-MS to determine the ratio of starting material, monosubstituted product, and any potential disubstituted or hydro-dehalogenated side products.

  • Work-up & Isolation : Upon completion (as determined by kinetic monitoring), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining) pd_intermediate Ar-Pd(II)-I(L)₂ pd0->pd_intermediate + Ar-I ox_add->pd_intermediate transmetal Transmetalation pd_diaryl Ar-Pd(II)-Ar'(L)₂ pd_intermediate->pd_diaryl + [Ar'B(OR)₃]⁻ transmetal->pd_diaryl boronate Ar'-B(OR)₂ boronate->transmetal base Base (e.g., K₂CO₃) base->transmetal pd_diaryl->pd0 red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product substrate Ar-I (2-Cl-5-I-Pyridinol) substrate->ox_add Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L)₂ pd0->pd_intermediate Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd_intermediate from Cu to Pd alkyne H-C≡CR alkyne->cu_acetylide Base cu_salt CuI SNAr_Mechanism cluster_reaction start Substrate (Ar-Cl) meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Attack (Rate-Determining) nu Nucleophile (Nu⁻) product Product (Ar-Nu) meisenheimer->product Loss of Cl⁻ cl_leaving Cl⁻ (Leaving Group) product->cl_leaving

References

Head-to-head comparison of synthesis routes for substituted pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Substituted Pyridinols: A Head-to-Head Comparison of Key Routes

Introduction: The Enduring Importance of Substituted Pyridinols

Substituted pyridinols and their corresponding N-oxides are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridinol ring is often critical for modulating biological activity and tuning material properties. Consequently, the efficient and selective synthesis of these compounds is a central challenge for synthetic chemists.

This guide provides a head-to-head comparison of the most prominent and field-proven synthesis routes for substituted pyridinols. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide detailed experimental protocols. Our analysis is grounded in data from peer-reviewed literature to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Guareschi-Thorpe Condensation: A Classic Route to 2-Pyridones

One of the oldest and most reliable methods for constructing the pyridin-2-one (a tautomer of 2-hydroxypyridine) core is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.

Mechanism and Strategic Considerations

The reaction proceeds through a series of condensation and cyclization steps. The base, often a piperidine or an alkoxide, facilitates the initial Knoevenagel condensation between the β-ketoester and cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization and elimination to afford the substituted 2-pyridone.

The choice of base is critical and can influence reaction rates and yields. While piperidine is traditional, other bases like sodium ethoxide can be employed, particularly when pushing for higher yields with less reactive substrates. The primary advantage of this route is the ready availability of a wide variety of starting β-ketoesters and cyanoacetamides, allowing for diverse substitution patterns on the resulting pyridinol ring.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-cyano-4,6-dimethyl-2-pyridone.

Advantages and Limitations
FeatureAssessment
Substrate Scope Broad, tolerant of various functional groups on both starting materials.
Regioselectivity Excellent, provides a predictable substitution pattern.
Scalability Readily scalable for multi-gram synthesis.
Starting Materials Inexpensive and commercially available.
Limitations Primarily limited to the synthesis of 2-pyridones.

The Bohlmann-Rahtz Pyridine Synthesis: Access to 2,3-Disubstituted Pyridines

For accessing a different substitution pattern, the Bohlmann-Rahtz pyridine synthesis offers a powerful alternative. This method involves the condensation of an enamine with a propargyl ketone, followed by a cyclodehydration to furnish the pyridine ring. A subsequent oxidation or functional group manipulation can then yield the desired pyridinol.

Mechanism and Strategic Considerations

The reaction is initiated by the Michael addition of the enamine to the propargyl ketone. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of water to form the aromatic pyridine ring. The regioselectivity of the initial Michael addition is a key determinant of the final substitution pattern.

A significant advantage of the Bohlmann-Rahtz synthesis is its ability to generate highly substituted pyridines with a predictable regiochemical outcome. The starting enamines and propargyl ketones can be readily prepared from a variety of precursors, offering considerable flexibility in the introduction of diverse substituents.

Experimental Workflow Diagram

Bohlmann_Rahtz_Workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_workup Product Isolation Enamine_Prep Enamine Synthesis Condensation Michael Addition & Cyclization Enamine_Prep->Condensation Propargyl_Ketone_Prep Propargyl Ketone Synthesis Propargyl_Ketone_Prep->Condensation Dehydration Cyclodehydration Condensation->Dehydration Heat Purification Chromatographic Purification Dehydration->Purification

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Modern Catalytic Approaches: The Rise of C-H Activation

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted pyridinols. These methods offer a more atom-economical and often more direct route to the desired products, avoiding the need for pre-functionalized starting materials.

Mechanism and Strategic Considerations

A common approach involves the directed C-H hydroxylation of a pre-existing pyridine ring. For example, a palladium catalyst can be used to selectively hydroxylate the C-H bond at the 2-position of a pyridine N-oxide. The N-oxide directing group is crucial for achieving high regioselectivity. After the hydroxylation, the N-oxide can be readily removed by reduction to afford the 2-pyridinol.

These methods are at the forefront of synthetic innovation and offer access to previously challenging substitution patterns. However, they often require careful optimization of reaction conditions, including the choice of catalyst, ligand, and oxidant.

Comparative Performance Data
Synthesis RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Guareschi-Thorpe 60-90%Broad for 2-pyridonesHigh yields, readily available starting materials, scalable.Limited to 2-pyridone synthesis.
Bohlmann-Rahtz 50-80%Good for 2,3-disubstituted pyridinesAccess to different substitution patterns, predictable regioselectivity.Requires multi-step synthesis of starting materials.
C-H Activation 40-75%Expanding, but can be substrate-dependentHigh atom economy, direct functionalization, access to novel structures.Catalyst cost, requires optimization, potential for side reactions.

Conclusion: Selecting the Optimal Synthesis Route

The choice of the most appropriate synthesis route for a substituted pyridinol depends heavily on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

  • For the reliable and scalable synthesis of 2-pyridones , the Guareschi-Thorpe condensation remains the go-to method due to its high yields and the low cost of starting materials.

  • When targeting 2,3-disubstituted pyridines , the Bohlmann-Rahtz synthesis provides a robust and flexible approach, despite the need for multi-step preparation of the precursors.

  • For researchers seeking to explore novel chemical space and prioritize atom economy, catalytic C-H activation methods offer exciting opportunities, albeit with the potential for more extensive reaction optimization.

By understanding the mechanistic underpinnings and practical considerations of each of these key synthetic routes, researchers can more effectively navigate the challenges of preparing substituted pyridinols for a wide range of applications in science and technology.

A Senior Application Scientist’s Guide to the Scalable Synthesis of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-iodopyridin-4-ol is a highly functionalized heterocyclic compound with significant potential as a building block in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and an iodine atom—provides multiple reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. However, the efficient and scalable production of this molecule presents considerable synthetic challenges, primarily due to the electronic properties of the pyridine ring, which often lead to difficulties in controlling regioselectivity during functionalization.

This guide provides a comparative analysis of different potential synthetic routes to this compound, with a core focus on assessing their scalability for industrial application. We will delve into the mechanistic rationale behind each proposed pathway, present detailed experimental protocols derived from established methodologies, and evaluate each route based on critical scalability factors such as reagent cost, safety, reaction conditions, and overall efficiency.

Core Synthetic Challenge: The Chemistry of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen heteroatom withdraws electron density, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. Furthermore, under the acidic conditions often required for halogenation, the pyridine nitrogen is protonated, which further deactivates the ring. This inherent lack of reactivity necessitates harsh reaction conditions (e.g., high temperatures or strong acids) for electrophilic additions, which can compromise functional group tolerance and lead to unwanted side products.[1]

Regioselectivity is another significant hurdle. The directing effects of the existing substituents on the pyridine ring must be carefully considered to achieve the desired 2-chloro-5-iodo-4-hydroxy substitution pattern. This guide will explore how different synthetic strategies navigate these intrinsic challenges.

General Workflow for Assessing Synthetic Scalability

Before diving into specific routes, it is crucial to establish a logical framework for evaluating the industrial viability of a chemical synthesis. The following workflow outlines the key decision points and assessment criteria.

G cluster_0 Route Identification & Feasibility cluster_1 Parameter Analysis (Lab Scale) cluster_2 Scalability Assessment cluster_3 Final Recommendation A Literature Search & Precedent Analysis B Propose Synthetic Routes A->B C Number of Steps B->C D Reagent Cost & Availability B->D E Reaction Yield & Purity B->E F Safety Profile (Reagents & Conditions) B->F G Purification Method (e.g., Chromatography vs. Crystallization) B->G H Process Safety (Exotherms, Gas Evolution) C->H I Waste Stream Management C->I J Equipment Requirements (High T/P, Specialized) C->J K Throughput & Cycle Time C->K L Overall Cost of Goods (CoG) C->L D->H D->I D->J D->K D->L E->H E->I E->J E->K E->L F->H F->I F->J F->K F->L G->H G->I G->J G->K G->L M Select Optimal Route for Large-Scale Production H->M I->M J->M K->M L->M

Caption: General workflow for assessing the scalability of a chemical synthesis.

Proposed Synthetic Routes and Scalability Assessment

Direct, single-step syntheses for this compound are not readily found in the literature. Therefore, we propose and evaluate three distinct multi-step routes constructed from plausible, literature-precedented transformations.

Route 1: Direct Iodination of 2-Chloropyridin-4-ol

This route appears to be the most straightforward, beginning with a commercially available or readily synthesized precursor, 2-chloropyridin-4-ol, followed by direct iodination.

G A 2-Chloropyridin-4-ol B This compound A->B  Iodinating Agent  (e.g., I₂, Oxidant)

Caption: Synthetic scheme for Route 1.

Causality Behind Experimental Choices: The key challenge in this route is achieving regioselective iodination at the C5 position. The hydroxyl group at C4 is an activating, ortho, para-director, while the chloro group at C2 is a deactivating ortho, para-director. The C5 position is ortho to the activating hydroxyl group, making it a plausible target for electrophilic substitution. However, the C3 position is also ortho to the hydroxyl group, potentially leading to a mixture of isomers.[2] Electrophilic iodination of such electron-deficient rings often requires harsh conditions or specific activating agents to generate a potent electrophilic iodine species (I+).[3]

Experimental Protocol (Hypothetical):

  • Preparation of Iodinating Reagent: In a suitable reactor, a mixture of an oxidant such as sodium periodate (NaIO₄) and elemental iodine (I₂) or potassium iodide (KI) is stirred in concentrated sulfuric acid at 25–30 °C for 1-2 hours to generate the electrophilic iodine species.[4][5]

  • Iodination: 2-Chloropyridin-4-ol (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to 0-5 °C.

  • The pre-formed iodinating solution is added dropwise to the solution of 2-chloropyridin-4-ol, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours until TLC or HPLC analysis indicates consumption of the starting material.

  • Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scalability Assessment:

  • Reagents: While iodine and sodium periodate are readily available, the use of large quantities of concentrated sulfuric acid is a significant drawback for large-scale production. It poses safety risks (highly corrosive) and creates a substantial acidic waste stream that requires neutralization.

  • Reaction Conditions: The reaction requires careful temperature control, especially during the addition of reagents and the workup procedure, due to the highly exothermic nature of acid-base neutralization.

  • Selectivity & Purification: The primary concern is the potential formation of the C3-iodinated isomer and di-iodinated byproducts. If selectivity is poor, purification would require column chromatography, which is generally not viable for large-scale industrial production. Recrystallization is only effective if the desired product is the major component and has significantly different solubility from the impurities.

  • Overall: The harsh conditions and potential for poor selectivity make this route low to moderately scalable . It may be suitable for lab-scale synthesis but would require significant process optimization for industrial production.

Route 2: Iodination and Demethylation of 2-Chloro-4-methoxypyridine

This route introduces a protecting group (methyl) for the hydroxyl function, which can alter the reactivity and selectivity of the iodination step. The final step involves deprotection to yield the target product.

G A 2-Chloro-4-methoxypyridine B 2-Chloro-5-iodo-4-methoxypyridine A->B  Iodinating Agent  (e.g., NIS, Ag₂SO₄/I₂) C This compound B->C  Demethylation  (e.g., HBr, BBr₃)

Caption: Synthetic scheme for Route 2.

Causality Behind Experimental Choices: The 4-methoxy group is a strong activating, ortho, para-director. The C5 position is ortho to this group, making it highly susceptible to electrophilic attack. This strategy is expected to provide better regioselectivity than the direct iodination of the pyridinol.[6] A variety of iodination reagents can be employed, including N-Iodosuccinimide (NIS) or silver salt-based systems, which can offer milder conditions compared to the I₂/H₂SO₄ system.[6][7] The final demethylation step is a standard transformation, though the choice of reagent is critical for scalability.

Experimental Protocol (Hypothetical):

  • Iodination: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane, N-Iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of trifluoroacetic acid are added.[7] The reaction is stirred at room temperature for 4-8 hours.

  • Workup & Purification (Iodination): The reaction mixture is quenched with aqueous sodium thiosulfate solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-chloro-5-iodo-4-methoxypyridine can often be purified by recrystallization.

  • Demethylation: The purified intermediate is dissolved in a solvent like dichloromethane or acetic acid. A demethylating agent such as aqueous hydrobromic acid (HBr) is added, and the mixture is heated to reflux for 6-12 hours.

  • Workup & Purification (Final Product): The reaction mixture is cooled and neutralized with a base to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized to yield pure this compound.

Scalability Assessment:

  • Reagents: 2-Chloro-4-methoxypyridine is a commercially available starting material. NIS is a common but relatively expensive reagent for large-scale use. Hydrobromic acid is a bulk chemical but is highly corrosive.

  • Reaction Conditions: The iodination step is typically performed under mild conditions. The demethylation step requires heating but generally does not involve extreme temperatures or pressures.

  • Selectivity & Purification: This route is expected to offer high regioselectivity in the iodination step, simplifying purification. Both the intermediate and the final product are crystalline solids, making purification by recrystallization highly feasible and scalable.

  • Overall: This two-step route offers a significant advantage in terms of selectivity and milder reaction conditions for the critical iodination step. The challenges associated with corrosive demethylating agents are manageable in an industrial setting. This route is considered highly scalable .

Route 3: Sandmeyer Reaction of a Pre-functionalized Amino-pyridine

The Sandmeyer reaction is a powerful and industrially proven method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[8][9] This route would involve the synthesis of an amino-substituted precursor, followed by diazotization and displacement with iodide.

G A 5-Amino-2-chloropyridin-4-ol B Diazonium Salt Intermediate A->B  NaNO₂  HCl, 0-5 °C C This compound B->C  KI

Caption: Synthetic scheme for Route 3.

Causality Behind Experimental Choices: The Sandmeyer reaction provides an excellent method for regioselective introduction of a halide. The position of the iodine is precisely determined by the position of the amino group on the starting material.[10] The reaction proceeds in two main stages: first, the formation of a diazonium salt from the primary amine using sodium nitrite under acidic conditions at low temperatures; second, the displacement of the diazonium group with an iodide source, typically potassium iodide (KI).[11]

Experimental Protocol (Hypothetical):

  • Diazotization: 5-Amino-2-chloropyridin-4-ol (1.0 eq) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) is added dropwise, keeping the temperature strictly below 5 °C. The mixture is stirred for 30-60 minutes at this temperature.

  • Iodination: A solution of potassium iodide (KI, 1.2 eq) in water is then added slowly to the cold diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup & Purification: The mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with water, then with a sodium thiosulfate solution to remove excess iodine, and finally purified by recrystallization.

Scalability Assessment:

  • Reagents: Sodium nitrite and potassium iodide are inexpensive, readily available bulk chemicals. The reaction uses common mineral acids. The main issue is the starting material, 5-amino-2-chloropyridin-4-ol , which is not commercially available and would require a multi-step synthesis itself, significantly increasing the overall step count and cost.

  • Reaction Conditions: The diazotization step requires strict temperature control (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures. This requires efficient cooling systems on a large scale. The decomposition of the diazonium salt is also exothermic and produces nitrogen gas, which must be safely vented.

  • Process Safety: The thermal instability of diazonium salts is a major safety concern for scalability. A thorough process safety investigation (e.g., using reaction calorimetry) would be essential before attempting this on a large scale.

  • Overall: While the Sandmeyer reaction itself is a scalable transformation, the lack of a readily available starting material is a major barrier. The synthesis of the required precursor would likely make this the longest and most expensive route. Coupled with the safety concerns of handling diazonium intermediates at scale, this route is deemed moderately scalable , but only if an efficient synthesis for the starting amine can be developed.

Comparative Summary of Synthesis Methods

FeatureRoute 1: Direct IodinationRoute 2: Methoxy ProtectionRoute 3: Sandmeyer Reaction
Number of Steps 1 (from 2-chloropyridin-4-ol)2 (from 2-chloro-4-methoxypyridine)1 (from amine) + multiple steps for amine synthesis
Starting Material 2-Chloropyridin-4-ol2-Chloro-4-methoxypyridine5-Amino-2-chloropyridin-4-ol
SM Availability/Cost ModerateReadily available, moderate costNot commercially available, high cost
Key Reagents I₂, NaIO₄, conc. H₂SO₄[4]NIS, HBr[7]NaNO₂, KI, HCl[9]
Reagent Hazards Highly corrosive acidCorrosive acid, expensive iodinating agentThermally unstable intermediate, toxic gas (NOx)
Reaction Conditions Harsh (conc. acid)Mild iodination, moderate heating for demethylationCryogenic (0-5 °C), requires strict control
Regioselectivity Potentially poorHighExcellent (pre-determined)
Purification Potentially difficult (chromatography)Straightforward (recrystallization)Straightforward (recrystallization)
Scalability Assessment Low to Medium High Medium (contingent on amine synthesis)

Conclusion and Recommendation

After a thorough assessment of the plausible synthetic routes to this compound, a clear recommendation for scalable production emerges.

  • Route 1 (Direct Iodination) is the shortest on paper but suffers from significant drawbacks for scalability, including the use of large volumes of concentrated sulfuric acid and a high risk of poor regioselectivity, which would necessitate difficult purifications.

  • Route 3 (Sandmeyer Reaction) offers excellent control over regioselectivity. However, its viability is severely hampered by the lack of a commercially available starting material. The need to develop a separate, multi-step synthesis for 5-amino-2-chloropyridin-4-ol, combined with the inherent safety risks of large-scale diazotization, makes this route less attractive from a practical and economic standpoint.

  • Route 2 (Iodination and Demethylation of 2-Chloro-4-methoxypyridine) stands out as the most promising strategy for scalable synthesis. It begins with a readily available precursor and employs a highly regioselective iodination step under mild conditions, which drastically simplifies the purification of the key intermediate. The final demethylation is a standard, robust reaction. Both the intermediate and the final product are solids, making them amenable to purification by recrystallization—a highly scalable and cost-effective technique.

Therefore, for researchers and drug development professionals seeking a reliable and scalable method to produce this compound, Route 2 is the recommended pathway . It represents the optimal balance of efficiency, selectivity, safety, and economic viability for industrial-scale production.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-iodopyridin-4-ol, a halogenated pyridine derivative. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact, reflecting the best practices in laboratory chemical handling.

The causality behind these rigorous protocols stems from the compound's classification. As a halogenated (containing chlorine and iodine) heterocyclic organic compound, this compound is categorized as a hazardous waste.[1][2] Its pyridine structure suggests potential toxicity, and upon combustion, it can release hazardous gases such as hydrogen chloride, hydrogen iodide, and nitrogen oxides.[3][4] Therefore, each step, from personal protective equipment to final disposal, is critical for mitigating these risks.

Immediate Safety & Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogues like 2-Chloro-5-iodopyridine and other halogenated pyridines provide a strong basis for assessing its risk profile.[5][6][7]

Assumed Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental eye contact, which can cause serious irritation.[9][10]
Hand Protection Nitrile or neoprene rubber gloves.Provides a chemical-resistant barrier to prevent skin contact, irritation, and absorption.[9][11]
Body Protection A fully-buttoned, long-sleeved lab coat.Protects skin on the arms and body from contamination.[11]
Respiratory Protection Use exclusively within a certified chemical fume hood.A fume hood provides necessary ventilation to prevent inhalation of harmful dust or vapors.[9][11]
Waste Segregation: A Critical First Step

The foundational principle of chemical waste management is proper segregation at the point of generation.[1] Mixing incompatible waste streams is not only a safety hazard but can also complicate and significantly increase the cost of disposal.[12]

This compound and materials contaminated with it must be disposed of as Halogenated Organic Waste .

Experimental Workflow: Waste Segregation

G start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a dedicated, labeled solid waste container (e.g., lined pail). is_solid->solid_container Solid (e.g., contaminated PPE, weigh paper) liquid_container Collect in a dedicated, labeled liquid waste container (e.g., glass or HDPE bottle). is_solid->liquid_container Liquid (e.g., reaction mixture, solvent rinses) labeling Ensure container is clearly labeled: 'HALOGENATED ORGANIC WASTE' and list all chemical constituents. solid_container->labeling liquid_container->labeling storage Store in a designated Satellite Accumulation Area (SAA). labeling->storage pickup Arrange for pickup by an approved hazardous waste disposal company. storage->pickup

Caption: Waste Segregation and Collection Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and temporary storage of this compound waste pending final disposal.

Materials:

  • Designated, compatible hazardous waste container (High-Density Polyethylene (HDPE) or glass for liquids; lined pail for solids).[13]

  • Hazardous waste labels.

  • Secondary containment bin.

  • Appropriate PPE (as defined in the table above).

Procedure:

  • Designate a Waste Container: Select a clean, undamaged container chemically compatible with halogenated organic compounds. Ensure it has a secure, leak-proof screw-top cap.[1]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list "this compound" and any other solvents or reagents present in the waste stream. An incomplete label is a common and serious regulatory violation.[14]

  • Transfer Waste:

    • Solid Waste: Carefully place contaminated items (e.g., gloves, weigh papers, silica gel) into the designated solid waste container. Avoid creating dust.

    • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Perform this action inside a chemical fume hood to contain any vapors. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure the Container: Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times except when waste is being added.[14]

  • Store Safely: Place the sealed container in a secondary containment bin within a designated Satellite Accumulation Area (SAA).[1] This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials like strong acids or strong oxidizing agents.[4][15]

  • Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[3][10] The standard and required method for final disposal is high-temperature incineration at a licensed facility.[12][16]

Emergency Procedures: In Case of a Spill

Accidents can happen, and preparedness is key to mitigating harm.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and contained within a fume hood, use an absorbent material like sand, vermiculite, or a commercial spill kit to contain the liquid or cover the solid.[9]

  • Clean Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated solid halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is handled with the scientific rigor it demands, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-5-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification & Risk Assessment

2-Chloro-5-iodopyridin-4-ol is a halogenated pyridine derivative. Based on analogous compounds, it should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[2][3] Halogenated organic compounds can also pose long-term health risks and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The primary risks during handling involve the inhalation of dust particles and accidental contact with skin or eyes. Therefore, all operations must be conducted in a controlled environment with appropriate engineering controls and personal protective equipment.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on the specific task and the potential for exposure.

Core PPE Requirements
PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask (for low-dust scenarios) or a full-face respirator with appropriate cartridges (for higher-risk operations).[3]Prevents inhalation of fine powder, which can cause respiratory tract irritation.[2]
Eye & Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when splashing is a risk.[3][4]Protects against airborne particles and accidental splashes that can cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (Nitrile is a common and effective choice). Change gloves immediately if contaminated.Provides a critical barrier to prevent skin contact and absorption. Halogenated compounds can be absorbed through the skin.
Body Protection A clean, buttoned lab coat. For larger quantities or tasks with a higher risk of contamination, consider chemical-resistant aprons or disposable coveralls.[4]Protects personal clothing and underlying skin from contamination by dust or splashes.
Foot Protection Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills and falling objects.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4] Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Engineering Controls: All weighing and transfers of this compound powder must be conducted in a chemical fume hood to ensure adequate ventilation and containment of dust.[2][4]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Use spatulas and other non-sparking tools for handling the solid material. Avoid creating dust clouds by handling the material gently.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of single-use PPE in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[4]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and residual material, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container designated for halogenated organic waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2] Incineration at a licensed facility is a common disposal method for such compounds.[5]

Part 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a small-scale laboratory spill.

Spill_Response_Workflow start Spill Occurs alert Alert personnel & restrict area start->alert Immediate Action ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) alert->ppe contain Cover with inert absorbent material (e.g., vermiculite) ppe->contain collect Carefully sweep/scoop into a labeled waste container contain->collect decon Decontaminate spill area with appropriate solvent and wash with soap/water collect->decon dispose Dispose of waste via EHS office decon->dispose end Spill Secured dispose->end Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodopyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodopyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.